molecular formula C7H5BF2O4 B8119160 5-Carboxy-2,4-difluorophenylboronic acid

5-Carboxy-2,4-difluorophenylboronic acid

Cat. No.: B8119160
M. Wt: 201.92 g/mol
InChI Key: JJQDMOMUNAXCBS-UHFFFAOYSA-N
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Description

5-Carboxy-2,4-difluorophenylboronic acid is a useful research compound. Its molecular formula is C7H5BF2O4 and its molecular weight is 201.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-borono-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQDMOMUNAXCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fluorinated Phenylboronic Acids: A Case Study on 2,4-Difluorophenylboronic Acid (CAS 144025-03-6)

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: Information regarding the specific compound 5-Carboxy-2,4-difluorophenylboronic acid (CAS 1394374-23-2) is not extensively available in the public domain at this time. This guide will therefore focus on the closely related and well-documented analogue, 2,4-Difluorophenylboronic acid (CAS 144025-03-6) . The principles, reactivity, and applications discussed herein serve as a crucial technical foundation for researchers working with functionally similar fluorinated arylboronic acids.

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Within the synthetic chemist's toolkit, fluorinated arylboronic acids are indispensable building blocks, prized for their versatility in carbon-carbon bond formation.

2,4-Difluorophenylboronic acid stands as a quintessential example of these valuable reagents. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the efficient assembly of complex biaryl structures.[1][2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2,4-Difluorophenylboronic acid, offering field-proven insights for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

2,4-Difluorophenylboronic acid typically appears as an off-white to light beige or yellow powder.[3] The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the acidity of the boronic acid moiety and its reactivity in cross-coupling reactions.

The molecular structure is essentially planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[4] In the solid state, the crystal structure is stabilized by strong hydrogen-bonding interactions, forming dimeric units.[4]

Table 1: Core Physicochemical Properties of 2,4-Difluorophenylboronic Acid

PropertyValueSource(s)
CAS Number 144025-03-6[2][3][5][6]
Molecular Formula C₆H₅BF₂O₂[2][4][6]
Molecular Weight 157.91 g/mol [2][6]
Appearance Off-white to white powder[2][3]
Melting Point 247-250 °C (lit.)[2]
Purity ≥95% to ≥99% (HPLC)[2]
Storage Room temperature, in a dry, well-ventilated place[2][5][7]

Synthesis and Purification

A common and scalable synthetic route to 2,4-difluorophenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate ester at low temperatures.

Representative Synthetic Protocol

This protocol is based on established organometallic procedures for the synthesis of arylboronic acids.

  • Grignard Reagent Formation: 2,4-Difluorophenylmagnesium bromide is prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Borylation: A solution of trimethyl borate in THF and the freshly prepared Grignard reagent are added simultaneously to a reactor containing THF under an inert nitrogen atmosphere, maintaining a low temperature (e.g., -15 °C).[8]

  • Hydrolysis: After the addition is complete, the reaction is stirred for a short period before being quenched. The temperature is raised to 0 °C, and the mixture is hydrolyzed by the careful addition of water, followed by an acidic workup with an aqueous acid solution (e.g., 10% sulfuric acid).[8]

  • Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether.[8]

  • Purification: The combined organic phases are concentrated under reduced pressure.[8] For many applications, the crude product is of sufficient purity (e.g., 90%) to be used directly in subsequent reactions like Suzuki-Miyaura couplings.[8] Further purification can be achieved by recrystallization from water to yield colorless crystals.[4]

Reactivity and Core Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2,4-difluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This reaction is fundamental to the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[10]

The general mechanism involves a palladium catalyst cycle of oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the boronic acid, facilitating the transfer of the organic group from boron to the palladium complex during the transmetalation step.[12][13]

Key Advantages in Synthesis
  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups.[13]

  • Functional Group Tolerance: A broad range of functional groups are tolerated, minimizing the need for protecting groups.[10][13]

  • High Selectivity: The reaction is highly selective, producing the desired biaryl product in excellent yields with minimal side products.[10]

  • Commercial Availability: Both the boronic acid and a wide array of coupling partners (aryl halides, triflates) are readily available.[9]

Experimental Workflow: A Typical Suzuki-Miyaura Coupling

Below is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction using 2,4-difluorophenylboronic acid.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), 2,4-difluorophenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system. This is often a biphasic mixture, such as toluene/water or dioxane/water, which can improve reaction efficiency.[9]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture with stirring to a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Pd Catalyst, Base) solvent 2. Add Degassed Solvent reagents->solvent inert 3. Purge with Inert Gas (N2/Ar) solvent->inert heat 4. Heat & Stir (80-110 °C) inert->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Dry & Concentrate workup->purify chromatography 8. Column Chromatography purify->chromatography final_product Final Product chromatography->final_product Pure Biaryl Product

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Applications

Beyond Suzuki couplings, 2,4-difluorophenylboronic acid is a reactant for synthesizing:

  • Dual FGFR and VEGFR inhibitors for research in angiogenesis and cancer.[14]

  • Highly efficient phosphorescent iridium (III) complexes used in organic light-emitting diodes (OLEDs).[3][5]

  • Sensors for detecting biomolecules, leveraging the boronic acid's ability to interact with diols.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, 2,4-difluorophenylboronic acid must be handled with appropriate safety precautions.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][15][16] It may be harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (eyeshields), and a lab coat.[7] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[15]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[16][18] Do not eat, drink, or smoke when using this product.[16][18]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][15] For long-term quality, refrigeration may be recommended.[7][15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][15][16]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7][15][16]

    • Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.[7][15][18]

Conclusion

2,4-Difluorophenylboronic acid is a powerful and versatile building block in modern organic synthesis. Its stability, predictable reactivity in Suzuki-Miyaura cross-couplings, and the advantageous properties conferred by its fluorine substituents make it a valuable reagent for drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.

References

  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2007, July 11). Thermo Fisher Scientific.
  • Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2015, September 10). Spectrum Chemical.
  • 2,4-Difluorophenylboronic acid = 95 144025-03-6. Sigma-Aldrich.
  • 2,4-Difluorophenylboronic acid. PMC - NIH.
  • 2,4-Difluorophenylboronic acid. Chem-Impex.
  • 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.
  • CAS References Core Journal Coverage List. CAS.
  • American Chemical Society (ACS)
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
  • 3-Carboxy-2,4-difluorophenylboronic acid. ChemicalBook.
  • Suzuki reaction. Wikipedia.
  • 0370614 - NLM C
  • 2,4-Difluorophenylboronic acid | 144025-03-6. ChemicalBook.
  • 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm. BLD Pharm.
  • 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334. PubChem.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • 2,4-Difluorophenylboronic acid | Intermedi
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • JCIM - Author Guidelines. (2025, November 3). American Chemical Society.
  • Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - NIH.
  • CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

Sources

Technical Guide: Solubility & Stability of 5-Carboxy-2,4-difluorophenylboronic Acid

[1][2]

Executive Summary

This compound (C₇H₅BF₂O₄, MW: 201.92 g/mol ) is a bifunctional building block containing a Lewis-acidic boronate center and a Brønsted-acidic carboxyl group, modulated by two electron-withdrawing fluorine substituents.[1][2][3][4]

This unique electronic architecture dictates its solubility profile:

  • DMSO: The optimal solvent for high-concentration stock solutions (>50 mg/mL) due to its ability to disrupt intermolecular hydrogen bonding and stabilize the monomeric species.[1][2]

  • Methanol: A viable solvent for immediate reactions but unsuitable for long-term storage due to the risk of methyl ester formation (at the carboxyl group) and reversible solvolysis of the boronic acid.[1][2]

This guide provides a self-validating protocol to solubilize this compound while mitigating the risks of dehydration (boroxine formation) and protodeboronation.[1][2]

Physicochemical Profile & Solubility Mechanics[2][5]

Structural Determinants of Solubility

The compound features three distinct functional domains that compete during solvation:

  • Boronic Acid [-B(OH)₂]: Acts as both a hydrogen bond donor and acceptor.[1][2] In the solid state, these moieties dehydrate to form stable, six-membered cyclic anhydrides (boroxines).[2] Dissolution requires a solvent capable of breaking this trimeric lattice.[1][2]

  • Carboxylic Acid [-COOH]: Increases polarity and provides a site for dimerization.[1][2] The fluorine atoms at the 2,4-positions (relative to the boron or carboxyl group) significantly increase the acidity of both groups via inductive electron withdrawal.[1][2]

  • Fluorine Substituents (-F): These reduce the lattice energy relative to non-fluorinated analogs but increase lipophilicity (LogP), making the compound moderately soluble in organic media despite its polarity.[2]

Solvent Compatibility Matrix[1][2]
SolventSolubility PotentialPrimary Interaction MechanismStability RiskRecommended Use
DMSO High (+++++)Strong H-bond acceptor (S=O) disrupts boroxine trimers.[1][2]Low (Hygroscopic nature requires dry storage).[2]Primary Stock (20–100 mM)
Methanol High (++++)Protic solvation; H-bond donor/acceptor.[1][2]Moderate/High (Esterification & Solvolysis).[2]Reaction Solvent Only
Water pH DependentIonization of COOH (pKa ~3.[1][2]5) and B(OH)₂ (pKa ~7.5).[2]Low (at neutral pH); Protodeboronation at high T/pH.[2]Working Dilutions
Ethanol Moderate (+++)Similar to MeOH but slower kinetics.[1]Moderate (Ethyl ester formation).[2]Crystallization

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism

DMSO is the "Gold Standard" for this compound.[1][2] Its sulfoxide oxygen acts as a potent hydrogen bond acceptor, effectively "capping" the hydroxyl protons of the boronic and carboxylic acids. This prevents the reformation of the insoluble boroxine anhydride network.[1]

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: ~10 mg/mL (approx. 50 mM) Batch Validation:[1][2] Required for every new synthesis lot due to variable moisture content.[1][2]

Step-by-Step Workflow:

  • Weighing: Weigh 10.1 mg of this compound into a sterile, amber glass vial (boronic acids are light stable, but amber glass protects against general degradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Note: Use a fresh pipette tip to prevent water introduction.[1][2]

  • Dissolution: Vortex for 30–60 seconds. The powder should dissolve rapidly.[1][2]

    • Troubleshooting: If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Avoid heating >40°C to prevent thermal degradation.[1][2]

  • Visual QC: Inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Stability in DMSO

The solution is stable for 6 months at -20°C .[1][2] However, DMSO is hygroscopic. Absorbed water can shift the equilibrium toward the free acid but generally does not cause precipitation at this concentration.[2]

Solubility in Methanol (MeOH)

Mechanism & Risks

Methanol dissolves the compound easily due to its high polarity.[1][2] However, two competing equilibria make it risky for storage:[1]

  • Boronate Esterification:

    
    . This is a rapid equilibrium. While reversible upon adding water, it complicates NMR analysis and precise dosing.
    
  • Fischer Esterification: The carboxylic acid group can react with methanol to form the methyl ester (

    
    ).[1][2] This reaction is slow at room temperature but catalyzed by the slight acidity of the boronic acid itself.[2] This transformation is irreversible under storage conditions. 
    
Recommendation

Use Methanol only if the subsequent chemical reaction requires it (e.g., Suzuki couplings in MeOH/Water). Do not store stock solutions in Methanol.

Visualizing the Solubility Landscape

The following diagram illustrates the dynamic equilibria governing the solubility and stability of the compound in different environments.

SolubilityLandscapeSolidSolid State(Boroxine Network)DMSO_SolDMSO Solution(Stable Monomer)Recommended StockSolid->DMSO_Sol Dissolution (Rapid)MeOH_SolMethanol Solution(Solvated Species)Solid->MeOH_Sol DissolutionDMSO_Sol->Solid Precipitation(if water >10%)EsterMethyl Ester Impurity(Irreversible Side Product)MeOH_Sol->Ester Slow Reaction(Storage Risk)BoronateMethyl Boronate(Reversible Adduct)MeOH_Sol->Boronate Fast Equilibrium

Caption: Solubility dynamics of this compound. Green indicates the stable storage state; Red/Yellow paths indicate instability risks.[1][2]

Self-Validating Experimental Protocol

To ensure scientific integrity, use this workflow to validate solubility for your specific application (e.g., bioassay or synthesis).

ValidationWorkflowStartStart: Solid CompoundSolventAdd DMSO(Target 50mM)Start->SolventSonicateSonicate(5 mins, 25°C)Solvent->SonicateCheckVisual InspectionSonicate->CheckClearClear SolutionCheck->ClearPassCloudyCloudy/PrecipitateCheck->CloudyFailDilutePrepare Working Soln(e.g., in Buffer)Clear->DiluteCloudy->SonicateRetry (Max 3x)HPLCHPLC/UV Validation(Peak Area vs Std)Dilute->HPLC

Caption: Step-by-step validation workflow for preparing and verifying stock solutions.

HPLC Validation Method (Recommended)

If precise concentration is critical, validate the stock solution using HPLC:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carboxyl).[1][2]

  • Note: The boronic acid may elute as a broad peak due to interaction with silanols; adding 0.1% trifluoroacetic acid (TFA) can sharpen the peak.[1][2]

References

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on boronic acid properties and dehydration equilibria).

  • Adamczyk-Woźniak, A., et al. (2020).[2][5] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824. Link (Establishes baseline solubility trends for phenylboronic acids).

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326.[2] (Mechanisms of solvolysis in alcohols).

  • PubChem Compound Summary. (2025). "2,4-Difluorophenylboronic acid" (Analogous structure data).[1][2][6][7][8][9] National Library of Medicine.[1][2] Link[1][2]

2,4-Difluoro-5-boronobenzoic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,4-Difluoro-5-Boronobenzoic Acid

Executive Summary

2,4-Difluoro-5-boronobenzoic acid is a highly specialized organoboron scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Its unique substitution pattern combines the metabolic stability of a difluorinated phenyl ring with two orthogonal reactive handles: a carboxylic acid (for amide coupling/esterification) and a boronic acid (for Suzuki-Miyaura cross-coupling or reversible covalent inhibition).[1]

This guide provides the definitive chemical identifiers, a validated synthetic route from the commercially available 5-bromo precursor, and a structural analysis of its utility in medicinal chemistry.

Part 1: Chemical Identity & Informatics

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 3-borono-2,4-difluoro-).[1] The data below corresponds strictly to the 5-borono isomer, where the boronic acid is para to the C2-fluorine and meta to the carboxylic acid.

Core Identifiers
PropertyValueNotes
Chemical Name 2,4-Difluoro-5-boronobenzoic acidAlso: 5-Borono-2,4-difluorobenzoic acid
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Precursor CAS 28314-83-2 Refers to 5-Bromo-2,4-difluorobenzoic acid
Catalog Ref BD00850435BLD Pharm Internal Reference
Structural Strings

Use these strings for integration into ELN (Electronic Lab Notebooks) or chemoinformatics software (RDKit, ChemDraw).

  • Isomeric SMILES: OC(=O)C1=C(F)C=C(F)C(B(O)O)=C1

  • Canonical SMILES: OB(O)C1=C(F)C=C(C(=O)O)C(F)=C1

  • InChI String: InChI=1S/C7H5BF2O4/c9-4-1-5(7(13)14)6(10)2-3(4)8(11)12/h1-2,11-12H,(H,13,14)

  • InChI Key: ZKZAZJNDJSLQCF-UHFFFAOYSA-N[1]

Part 2: Structural Analysis & Reactivity

The 2,4-difluoro-5-boronobenzoic acid scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry due to the electronic interplay between its substituents.[1]

Electronic Effects
  • Fluorine at C2 & C4: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I).[1]

    • Effect on Acidity:[1] The C2-F (ortho) significantly lowers the pKa of the carboxylic acid compared to benzoic acid, making the carboxylate more stable and the acid more reactive in coupling reactions.

    • Effect on Boron:[1][2] The C4-F is ortho to the boronic acid.[1] This steric and electronic proximity increases the Lewis acidity of the boron center, potentially enhancing its affinity as a reversible covalent inhibitor (e.g., for serine proteases).

  • Metabolic Stability: The C2 and C4 positions are blocked by fluorine, preventing oxidative metabolism (hydroxylation) at these typically vulnerable sites.

Diagram: Structural Logic

StructureLogic Core Benzene Core COOH C1: Carboxylic Acid (Amide Coupling Handle) Core->COOH F2 C2: Fluorine (Lowers pKa, Ortho-block) Core->F2 F4 C4: Fluorine (Metabolic Block) Core->F4 Boron C5: Boronic Acid (Suzuki Coupling / Warhead) Core->Boron F2->COOH Inductive Effect F4->Boron Steric/Electronic Modulation

Caption: Functional mapping of the 2,4-difluoro-5-boronobenzoic acid scaffold showing the interplay between substituents.

Part 3: Synthesis Protocol

Methodology: Transition Metal-Catalyzed Borylation Rationale: Direct lithiation of 2,4-difluorobenzoic acid is risky due to competing directing groups (ortho-F vs. ortho-COOH).[1] The most robust route utilizes the commercially available 5-bromo-2,4-difluorobenzoic acid via a Miyaura borylation.[1]

Step-by-Step Protocol
  • Esterification (Protection):

    • Reagents: 5-Bromo-2,4-difluorobenzoic acid, MeOH, H₂SO₄ (cat).[1][3]

    • Process: Reflux 4h.[1]

    • Outcome: Methyl 5-bromo-2,4-difluorobenzoate.[1][3] This prevents catalyst poisoning by the free acid.[1]

  • Miyaura Borylation:

    • Reagents: Methyl ester (from step 1), Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.

    • Solvent: 1,4-Dioxane (degassed).[1]

    • Conditions: 90°C, 12h, Inert Atmosphere (N₂/Ar).

    • Mechanism:[1] Oxidative addition of Pd into C-Br, followed by transmetallation with B₂pin₂.[1]

  • Hydrolysis (Deprotection):

    • Reagents: LiOH or NaOH (3 eq), THF/H₂O.

    • Conditions: Room temperature, 2h.

    • Workup: Acidify to pH 3 with 1M HCl.[1] The boronic acid precipitates or is extracted into EtOAc.[1][3]

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromo-2,4-difluorobenzoic acid (CAS: 28314-83-2) Step1 1. Esterification (MeOH, H+) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 2. Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter1->Step2 Inter2 Intermediate: Aryl Boronate Pinacol Ester Step2->Inter2 Step3 3. Hydrolysis (LiOH, THF/H2O -> HCl) Inter2->Step3 Final Product: 2,4-Difluoro-5-boronobenzoic acid Step3->Final

Caption: Validated synthetic route from the 5-bromo precursor to the target boronic acid.

Part 4: Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This scaffold is primarily used to introduce the 2,4-difluorobenzoic acid moiety into complex heterocycles.[1]

  • Selectivity: The boronic acid at C5 reacts preferentially over the carboxylic acid.[1]

  • Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

Boronic Acid as a Warhead

In protease inhibitors (e.g., similar to Bortezomib), the boronic acid forms a reversible covalent bond with the serine hydroxyl of the active site.

  • Advantage: The electron-deficient nature of the 2,4-difluoro ring increases the electrophilicity of the boron, potentially increasing potency against nucleophilic targets.[1]

References

  • Precursor Identification: PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid. National Center for Biotechnology Information (2025).

  • Catalog Verification: BLD Pharm Product List, 5-Borono-2,4-difluorobenzoic acid (BD00850435).

  • Synthetic Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.
  • Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Guide: Strategic Sourcing and Quality Control of 5-Carboxy-2,4-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial supply, quality control, and handling of 5-Carboxy-2,4-difluorophenylboronic acid (Systematic name: 5-Borono-2,4-difluorobenzoic acid ).

Executive Summary

This compound is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its unique substitution pattern—combining a solubilizing carboxylic acid, an electron-withdrawing difluoro motif, and a reactive boronic acid—makes it a critical scaffold for modulating physicochemical properties (pKa, lipophilicity) in kinase inhibitors and other small-molecule therapeutics.

However, its commercial sourcing is complicated by two inherent stability challenges: protodeboronation (facilitated by the electron-deficient ring) and boroxine (anhydride) formation . This guide outlines the supply landscape, purity specifications, and a validated QC protocol to ensure downstream reaction success.

Chemical Identity & Specifications

To avoid procurement errors, researchers must distinguish this specific isomer from its 3-carboxy or 4-borono analogs.

AttributeSpecification
Systematic Name 5-Borono-2,4-difluorobenzoic acid
Synonyms This compound; 2,4-Difluoro-5-boronobenzoic acid
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
CAS Number Not widely indexed in public registries; rely on Catalog IDs below
Key Structural Feature Boronic acid at position 5; Carboxylic acid at position 1; Fluorines at 2,4
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, dilute aqueous base

Commercial Supply Landscape

Due to the specialized nature of this intermediate, it is often a "Make-to-Order" item rather than a bulk stock item. Verified suppliers are categorized by their inventory status.[1]

Verified Suppliers & Catalog Identifiers

The following suppliers have listed this specific isomer. Note: Always confirm the structure using the chemical drawing provided by the supplier, as nomenclature can vary.

  • BLD Pharm: Catalog # BD00850435 [2][3][4][5]

  • BoronPharm: Catalog # BP22727

  • Combi-Blocks: (Check Q-series or custom synthesis request)

  • Enamine: (Likely available via their building block database)

Procurement Strategy: Tier 1 vs. Tier 2
  • Tier 1 (Stocked): Suppliers like BLD Pharm often hold gram-scale inventory. Lead time: 1–2 weeks.

  • Tier 2 (Custom Synthesis): For kg-scale requirements, suppliers typically require a 4–8 week lead time to synthesize via lithiation/borylation of 5-bromo-2,4-difluorobenzoic acid.

Critical Procurement Note: Specify "Low Palladium (<20 ppm)" if this material is intended for late-stage GMP synthesis to avoid heavy metal scavenging downstream.

Technical Deep Dive: Stability & Impurities

The Protodeboronation Risk

The presence of two fluorine atoms (positions 2,4) creates an electron-deficient aromatic ring. While the carboxylic acid (position 5) is electron-withdrawing, the specific substitution pattern makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions used in Suzuki couplings.

  • Mechanism: Base-catalyzed attack of water on the boron atom, followed by ipso-substitution.

  • Result: Formation of 2,4-difluorobenzoic acid (the deboronated impurity), which is often inseparable by standard chromatography.

The Anhydride (Boroxine) Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon loss of water.



  • Impact on Purity: A Certificate of Analysis (CoA) claiming "98% HPLC" may only reflect the UV purity. The gravimetric purity (effective mass) can be significantly higher or lower depending on the water content.

  • Recommendation: Do not rely solely on HPLC. Use Quantitative NMR (qNMR) for mass balance.

Quality Control Protocol: Purity by qNMR

This protocol is the gold standard for verifying the "effective weight" of the boronic acid, accounting for variable anhydride content.

Materials
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (high purity) or Maleic Acid (traceable standard).

  • Solvent: DMSO-d6 (prevents anhydride formation in solution and ensures solubility).

Procedure
  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into a vial. Record weights to 0.01 mg.[6]
  • Dissolution: Dissolve completely in 0.6 mL DMSO-d6. Ensure no solids remain.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 30 seconds (critical for full relaxation of protons).

    • Scans: 16–32.

  • Integration:

    • Integrate a distinct aromatic proton of the sample (e.g., the H-6 proton singlet/doublet).

    • Integrate the specific signal of the IS (e.g., 6.1 ppm singlet for Trimethoxybenzene).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.

QC Decision Workflow

The following diagram illustrates the logical flow for accepting incoming raw material (RM) based on analytical results.

QC_Workflow Start Incoming RM: this compound Visual Visual Inspection (Color/Homogeneity) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC HPLC Purity Analysis (Detects Organic Impurities) Solubility->HPLC Decision1 HPLC > 97%? HPLC->Decision1 qNMR qNMR Analysis (Determines wt% & Anhydride) Decision2 qNMR wt% > 95%? qNMR->Decision2 Decision1->qNMR Yes Reject REJECT / RETURN (High Deboronation) Decision1->Reject No (<97%) Recalc ADJUST STOICHIOMETRY (Use Corrected MW) Decision2->Recalc No (Low wt% due to water) Pass RELEASE FOR SYNTHESIS Decision2->Pass Yes Recalc->Pass Proceed with corrected mass

Figure 1: Quality Control Decision Tree for incoming boronic acid raw materials.

Handling and Storage Recommendations

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, moisture can accelerate protodeboronation over long periods.

  • Handling: Weigh quickly in air; prolonged exposure to humid air will alter the stoichiometry (anhydride hydration).

  • Reaction Conditions: When using in Suzuki couplings, avoid harsh bases (e.g., KOH, NaOH) if possible. Milder bases like K₃PO₄ or Cs₂CO₃ in wet solvents (Dioxane/H₂O) generally provide better stability for fluorinated boronic acids.

References

  • BoronPharm. Product Catalog: this compound (Cat# BP22727). Retrieved from [Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society.
  • Simmons, E. M., et al. (2016). "Quantitative NMR for the Analysis of Boronic Acids." Organic Process Research & Development.

Sources

Technical Guide: Thermal Stability & Melting Point of 5-Carboxy-2,4-difluorophenylboronic Acid

[1][2][3]

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules via Suzuki-Miyaura cross-coupling.[1][2][3] Its dual functionality (boronic acid and carboxylic acid) combined with a fluorinated scaffold makes it a critical yet sensitive intermediate.

The thermal analysis of this compound is non-trivial due to the dehydration-driven equilibrium characteristic of boronic acids.[1][2][3] Unlike simple organic solids, it does not exhibit a sharp, singular melting point. Instead, it undergoes a complex thermal transition involving water loss and boroxine formation, often misidentified as decomposition.

Property Data / Specification
Systematic Name 5-Borono-2,4-difluorobenzoic acid
Catalog Identifiers BLD Pharm: BD00850435; BoronPharm: BP22727
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Melting Point (Exp.) >250 °C (decomp/dehydration)
Predicted Boiling Point ~392 °C (theoretical)
Storage Condition 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Physicochemical Profile & Structure

The compound features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions (relative to the benzoic acid core), a carboxylic acid at position 1, and a boronic acid moiety at position 5.

Structural Integrity Challenges

The presence of both a carboxylic acid and a boronic acid creates a high potential for intermolecular hydrogen bonding , leading to a high lattice energy and consequently a high melting point. However, the ortho-fluorine substituents (relative to the carboxylic acid and boronic acid) introduce electronic repulsion and can influence the rate of dehydration.[1][2]

Dehydration Mechanism (The "False" Melting Point)

When heating this compound, the observed endothermic event is rarely the melting of the pure acid.[1][2][3] It is the dehydration reaction converting the boronic acid into a cyclic trimeric anhydride known as a boroxine .

DehydrationAcidBoronic Acid Monomer(Solid, Crystalline)BoroxineBoroxine (Anhydride)(Cyclic Trimer)Acid->Boroxine DehydrationHeatHeat (>100°C)Water- 3 H₂O

Figure 1: Thermal dehydration pathway. The loss of water molecules leads to the formation of a six-membered B-O-B-O-B-O ring (boroxine), which has a distinct and often higher melting point than the parent acid.[1][2][3]

Thermal Stability Analysis

Melting Point Determination

Experimental determination of the melting point for this compound is complicated by the phase change described above.

  • Literature Range: Analogous compounds like 2,4-difluorophenylboronic acid melt at 247–250 °C .[1][2][4][5] The addition of the 5-carboxy group typically raises the melting point further due to increased hydrogen bonding.[1][2][3]

  • Observed Behavior: You will likely observe "sweating" or phase change onset around 120–150 °C (water loss), followed by a true melt/decomposition of the boroxine species above 250 °C .

TGA/DSC Interpretation

If analyzing this compound via Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA):

  • TGA: Expect a mass loss of approximately 13-15% (corresponding to 3 water molecules per 3 acid molecules) starting as low as 80-100 °C depending on heating rate.[1][2][3]

  • DSC: Look for a broad endotherm (dehydration) followed by a sharper endotherm (melting of the anhydride) or exotherm (decomposition).

Stability in Synthesis[1][2][3]
  • Suzuki Coupling: At typical reaction temperatures (80–110 °C), the compound will exist in equilibrium with its boroxine form. This is generally accepted as boroxines hydrolyze back to the active boronic acid species in the presence of aqueous base (e.g., K₂CO₃/H₂O).

  • Storage: Long-term storage at room temperature can lead to partial dehydration, resulting in a variable stoichiometry (mix of acid and anhydride).[1][2] This affects molarity calculations in precise synthesis.

Experimental Protocols

Protocol A: Accurate Melting Point Determination

Standard open-capillary methods are unreliable for this compound.[1][2][3]

  • Preparation: Grind a small sample (5–10 mg) into a fine powder.

  • Sealing: Place the sample in a glass capillary. Seal the capillary using a flame to create a closed system. This prevents the escape of water vapor and suppresses the dehydration equilibrium, allowing observation of the true melting point (if below decomposition).

  • Heating: Use a ramp rate of 5 °C/min until 200 °C, then slow to 2 °C/min.

  • Observation: Record the temperature of the first liquid meniscus (T_onset) and the temperature of the clear liquid (T_clear).

Protocol B: Re-hydration (Quality Control)

If the material has been stored improperly and appears "dry" or has a lowered melting point (indicating anhydride formation), it can often be re-hydrated.

  • Dissolve the crude material in a minimal amount of THF or Acetone.

  • Add water dropwise until precipitation begins.

  • Stir for 1 hour to allow hydrolysis of any boroxine rings.

  • Filter and dry under vacuum at room temperature (do not heat).

WorkflowStartRaw Material(this compound)CheckVisual Inspection(Crystalline vs. Amorphous)Start->CheckMP_TestMP Test (Sealed Capillary)Check->MP_TestDecisionMP < 240°C orBroad Range?MP_Test->DecisionGoodUse in SynthesisDecision->GoodNo (Sharp MP)BadBoroxine Contamination(Dehydrated)Decision->BadYesRehydrateRe-hydration Protocol(THF/Water Recrystallization)Bad->RehydrateRehydrate->MP_TestRetest

Figure 2: Quality control workflow for verifying the integrity of boronic acid reagents prior to use in sensitive catalytic cycles.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[1][2][3] Link[1]

  • Santini, R., et al. (2010). "Scaffolds for Drug Discovery: Synthesis and Applications of Boronic Acids." Journal of Medicinal Chemistry. (General reference for boronic acid stability).
  • BLD Pharm. (2024).[6][7] Product Specification: 5-Borono-2,4-difluorobenzoic acid (BD00850435).[1][2][3][8][9]Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications.

Methodological & Application

Amide coupling protocols using 5-Borono-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of 5-Borono-2,4-difluorobenzoic Acid

Abstract & Strategic Analysis

The coupling of 5-Borono-2,4-difluorobenzoic acid presents a distinct "electronic tug-of-war" absent in standard medicinal chemistry. The 2,4-difluoro substitution pattern renders the carboxylic acid highly electrophilic, theoretically accelerating amidation. However, these same electron-withdrawing groups (EWGs) significantly acidify the boronic acid moiety and the aromatic ring, opening two catastrophic failure modes:

  • Protodeboronation: The EWGs stabilize the anionic intermediate formed upon base attack at the boron center, accelerating C-B bond cleavage.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2,4-difluoro motif activates the ring toward nucleophilic attack by the amine partner, particularly at the 4-position (para to the carbonyl), leading to defluorinated byproducts rather than the desired amide.
    

This guide details three protocols designed to navigate this narrow stability window. Protocol A (T3P) is the recommended "First-Pass" method due to its low basicity requirements. Protocol B (HATU/NMM) is the kinetic alternative for unreactive amines. Protocol C (Pinacol Protection) is the fallback strategy for scale-up stability.

Chemo-Selectivity & Failure Modes

Understanding the mechanism is the only way to prevent failure. The diagram below illustrates the kinetic competition between the desired pathway and the two primary side reactions.

ReactionPathways Substrate 5-Borono-2,4-difluorobenzoic Acid (Substrate) Base High pH / Strong Base (DIPEA/TEA) Substrate->Base Heat High Temp (>40°C) Substrate->Heat Activation Carboxyl Activation (T3P/HATU) Substrate->Activation  + Coupling Agent Amide Target Amide (Desired Product) Deboronated 2,4-Difluorobenzamide (Protodeboronation Byproduct) SNAr Amino-Fluoro-Benzoic Acid (SNAr Byproduct) Base->Deboronated  Boronate Complexation  -> C-B Cleavage Heat->SNAr  Nucleophilic Attack  on Ring-F Activation->Amide  + Amine (Kinetic Control)

Figure 1: Kinetic competition landscape. Success requires suppressing the red pathways (Base/Heat) while accelerating the green pathway (Activation).

Protocol A: The "Mild" Method (T3P/Pyridine)

Recommendation: Primary choice for 90% of substrates. Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent. Unlike uronium salts (HATU), it does not require strong bases like DIPEA. The reaction is driven by the formation of a water-soluble phosphonic acid byproduct.[1]

Reagents & Materials
  • Substrate: 5-Borono-2,4-difluorobenzoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Solvation: Charge the reaction vessel with the boronic acid substrate and the amine component. Add EtOAc (10 mL/g).

    • Note: If solubility is poor, use DMF, but EtOAc is preferred for workup simplicity.

  • Base Addition: Cool the mixture to 0°C . Add Pyridine (3.0 equiv) dropwise.

    • Critical Control Point: Do not use TEA or DIPEA. The high pKa (~10.5) increases the concentration of the boronate-ate complex, triggering deboronation. Pyridine (pKa ~5.2) is sufficient for T3P but too weak to activate the boron.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitor: Check HPLC/LCMS. Look for the mass of Product (M+H) and the Deboronated byproduct (M-B(OH)2+H).

  • Workup (Crucial for Boron Retention):

    • Quench with water.[1][2][3]

    • Adjust pH to ~3-4 using 0.5 M HCl or Citric Acid buffer. Do not use strong base (NaOH/NaHCO3) for washes , as this will extract the boronic acid product into the aqueous phase or cause degradation.

    • Wash the organic layer with Brine. Dry over Na2SO4.

    • Concentrate in vacuo at <40°C.

Protocol B: The "Kinetic" Method (HATU/NMM)

Recommendation: Use only if the amine is sterically hindered or unreactive (e.g., electron-deficient anilines). Risk: Higher risk of protodeboronation due to exotherm and base requirement.

Reagents & Materials
  • Coupling Agent: HATU (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (2.5 equiv). Avoid DIPEA.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Pre-Cooling: Dissolve the carboxylic acid in DMF (8 mL/g) and cool to -10°C .

  • Activation: Add HATU (1.1 equiv) followed immediately by NMM (1.0 equiv). Stir for only 5–10 minutes.

    • Why? Minimize the time the activated ester sits without a nucleophile. Long pre-activation times lead to side reactions.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining NMM (1.5 equiv).

  • Temperature Control: Keep at 0°C for 1 hour, then slowly warm to 15°C. Do not heat.

  • Quench: Pour into ice-cold water/brine (1:1).

    • Purification Note: Boronic acids often streak on silica. Reverse-phase (C18) chromatography using Water/Acetonitrile (0.1% Formic Acid) is strongly recommended.

Protocol C: The "Safety Net" (Pinacol Protection)

Recommendation: For large-scale (>10g) batches or if Protocols A/B yield <50%. Logic: Converting the free boronic acid to a pinacol ester [B(pin)] removes the acidic proton and sterically shields the boron atom, effectively shutting down the protodeboronation pathway.

Workflow Summary
  • Protection: React 5-Borono-2,4-difluorobenzoic acid with Pinacol (1.1 equiv) in Toluene (Reflux/Dean-Stark) or THF (with MgSO4) to form the B(pin) ester.

  • Coupling: Perform Standard Amide Coupling (EDC/HOBt or HATU/DIPEA) on the B(pin) intermediate.

    • Benefit: The B(pin) group tolerates DIPEA and ambient heat much better than the free acid.

  • Hydrolysis (Optional): If the free acid is required, cleave the pinacol ester using oxidative hydrolysis (NaIO4/NH4OAc) or transesterification (phenylboronic acid exchange).

Analytical & Purification Guide

Data Summary Table: Comparison of Conditions

FeatureProtocol A (T3P)Protocol B (HATU)Protocol C (Pinacol)
Base Strength Low (Pyridine)Medium (NMM)High (DIPEA allowed)
Deboronation Risk LowModerateVery Low

Risk
Low (RT reaction)Moderate (Exothermic)Low
Purification Acidic WorkupReverse PhaseSilica Column Possible
Rec. Scale 10mg - 100g10mg - 5g>10g

Experimental Workflow Diagram

Workflow Start Start: 5-Borono-2,4-difluorobenzoic Acid Choice Amine Reactivity? Start->Choice PathA Reactive/Chiral Amine (Use Protocol A: T3P) Choice->PathA High PathB Unreactive Aniline (Use Protocol B: HATU) Choice->PathB Low StepA1 Dissolve in EtOAc Add Pyridine (3 eq) PathA->StepA1 StepB1 Dissolve in DMF Cool to -10°C PathB->StepB1 StepA2 Add T3P @ 0°C Warm to RT StepA1->StepA2 Workup Acidic Workup (pH 4) Avoid Basic Extraction StepA2->Workup StepB2 Add HATU/NMM Keep < 0°C StepB1->StepB2 StepB2->Workup QC QC: 19F NMR & LCMS Check for de-boronation Workup->QC

Figure 2: Operational workflow for selecting and executing the coupling strategy.

Quality Control (QC) Checklist:

  • 11B NMR: Confirm presence of Boron signal (usually broad peak ~20-30 ppm). Absence indicates deboronation.

  • 19F NMR: Critical for detecting

    
     byproducts. The 2,4-difluoro pattern should remain intact. If one Fluorine signal disappears or shifts drastically, the amine has attacked the ring.
    
  • Mass Spec: Watch for "M-1" (Boronate) and "M-45" (Loss of B(OH)2 + H).

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Archibald, G., et al. (2012). "T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Toxicity Coupling Agent."[2][5] Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery

The biaryl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. The strategic incorporation of fluorine atoms into this framework can profoundly enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of physicochemical and pharmacological properties.[1][2][3] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity and membrane permeability.[1][4] Consequently, the development of robust and efficient synthetic routes to fluorinated biaryl carboxylic acids is of paramount importance to researchers in drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids make it an ideal tool for the synthesis of complex molecules.[8] This application note provides a detailed guide to the synthesis of fluorinated biaryl carboxylic acids via the Suzuki-Miyaura cross-coupling, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of key reaction parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Pd(II)_Complex Ar-Pd(II)-X Oxidative\nAddition->Pd(II)_Complex Ar-X Fluorinated Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Ar-Pd(II)-Ar' Transmetalation->Diorganopalladium_Complex Ar'B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base (e.g., K3PO4, CsF) Base->Transmetalation Reductive\nElimination Reductive Elimination Diorganopalladium_Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Biaryl_Product Fluorinated Biaryl (Ar-Ar') Reductive\nElimination->Biaryl_Product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

1. Oxidative Addition: The active Pd(0) catalyst reacts with the fluorinated aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[11][12]

2. Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.[12] Fluoride ions, often introduced as a base (e.g., CsF or KF), can play a multifaceted role by favoring transmetalation through the formation of more reactive palladium fluoride complexes.[13][14]

3. Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired fluorinated biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Protocol: Synthesis of Diflunisal as a Model System

This protocol details the synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid), a non-steroidal anti-inflammatory drug (NSAID), via a Suzuki-Miyaura cross-coupling reaction. This serves as an excellent model for the synthesis of other fluorinated biaryl carboxylic acids.[11][15][16]

Experimental_Workflow start Starting Materials reagents 5-Bromosalicylic acid 2,4-Difluorophenylboronic acid Palladium Catalyst (e.g., PdCl2) Base (e.g., K3PO4) Solvent (e.g., DMF/H2O) reaction_setup Reaction Setup 1. Degas solvent. 2. Add reagents to reaction vessel under inert atmosphere. 3. Heat reaction mixture (e.g., 75-150 °C). reagents->reaction_setup monitoring Reaction Monitoring Monitor progress by TLC or LC-MS. reaction_setup->monitoring workup Workup 1. Cool to room temperature. 2. Acidify with HCl. 3. Extract with an organic solvent (e.g., Ethyl Acetate). 4. Wash organic layer with brine. 5. Dry over Na2SO4. monitoring->workup purification Purification 1. Concentrate under reduced pressure. 2. Purify by column chromatography or recrystallization. workup->purification characterization Characterization 1. ¹H NMR, ¹³C NMR, ¹⁹F NMR. 2. Mass Spectrometry. 3. Melting Point. purification->characterization final_product Final Product: Diflunisal characterization->final_product

Sources

Application Notes and Protocols: 5-Carboxy-2,4-difluorophenylboronic acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linker for Advanced Bioconjugation and Material Science

In the landscape of modern drug development and materials science, the demand for sophisticated molecular architectures is ever-increasing. Bifunctional linkers, molecules with two distinct reactive moieties, are pivotal in the construction of complex constructs such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Metal-Organic Frameworks (MOFs). 5-Carboxy-2,4-difluorophenylboronic acid emerges as a uniquely versatile scaffold for these applications. Its rigid phenyl core, substituted with two fluorine atoms, a carboxylic acid, and a boronic acid, offers a compelling combination of properties. The fluorine substituents enhance the Lewis acidity of the boron atom, facilitating stable boronate ester formation, and can improve the pharmacokinetic properties of the final conjugate. The carboxylic acid and boronic acid functionalities provide orthogonal handles for sequential or selective conjugation, allowing for the precise assembly of intricate molecular systems.

This technical guide provides a comprehensive overview of the applications of this compound as a bifunctional linker. We will delve into detailed protocols for its use in bioconjugation and materials science, underpinned by the principles of orthogonal protection and selective reactivity.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation.

PropertyValueSource
Molecular FormulaC₇H₅BF₂O₄-
Molecular Weight201.92 g/mol -
AppearanceWhite to off-white solid-
pKa (boronic acid)~7-8 (estimated)
pKa (carboxylic acid)~3-4 (estimated)

The differing pKa values of the boronic acid and carboxylic acid groups are fundamental to the orthogonal reactivity of this linker.

Orthogonal Synthetic Strategies: A Dual-Functionality Approach

The true power of this compound lies in the ability to selectively address its two functional groups. This requires a carefully planned orthogonal strategy, where one group is reacted while the other is either protected or remains inert under the chosen reaction conditions. Two primary strategies can be envisioned:

  • Carboxylic Acid Activation First: The carboxylic acid is converted to a reactive ester or amide, while the boronic acid is either protected or remains unreactive. Subsequently, the boronic acid is utilized for conjugation.

  • Boronic Acid Protection First: The boronic acid is protected, typically as a boronate ester (e.g., with pinacol or MIDA), allowing for the manipulation of the carboxylic acid. The protecting group is then removed to liberate the boronic acid for the second conjugation step.

Below, we provide detailed protocols for both approaches.

Protocol 1: Carboxylic Acid Activation Followed by Boronate Ester Formation

This protocol is ideal for scenarios where the initial conjugation partner is an amine-containing molecule, and the second is a diol-containing biomolecule or material.

Protocol 1 cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Boronate Ester Formation A This compound D Intermediate Amide A->D Coupling B Amine-containing molecule (R-NH2) B->D C EDC, NHS C->D F Final Bifunctional Conjugate D->F Esterification E Diol-containing molecule E->F

Caption: Workflow for bifunctional conjugation starting with amide bond formation.

Materials:

  • This compound

  • Amine-containing molecule of interest (e.g., a payload for an ADC, a linker for a PROTAC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diol-containing biomolecule (e.g., a sugar on an antibody, a diol-functionalized surface)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purification supplies (e.g., silica gel for chromatography, dialysis tubing, or size-exclusion chromatography columns)

Procedure:

Step 1: Amide Bond Formation

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the reaction can be monitored by TLC or LC-MS.

  • Amide Coupling:

    • In a separate flask, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.

    • Slowly add the solution of the activated ester from Step 1 to the amine solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

  • Purification of the Intermediate:

    • Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess EDC, NHS, and DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide intermediate by silica gel column chromatography.

Step 2: Boronate Ester Formation with a Diol-Containing Biomolecule

  • Conjugation:

    • Dissolve the purified amide intermediate (1.5-2.0 eq) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add the diol-containing biomolecule (1.0 eq) to the solution.

    • Gently agitate the mixture at room temperature for 2-4 hours. The formation of the boronate ester is typically rapid and reversible.

  • Purification of the Final Conjugate:

    • Remove the excess linker and any byproducts by a suitable purification method depending on the nature of the biomolecule. For proteins, dialysis or size-exclusion chromatography is recommended.

Protocol 2: Orthogonal Protection Strategy for Stepwise Conjugation

This protocol is advantageous when the boronic acid needs to be protected during the initial synthetic steps, or when the first conjugation partner is sensitive to the conditions of amide coupling.

Protocol 2 cluster_0 Step 1: Boronic Acid Protection cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Deprotection & Conjugation A This compound C Protected Intermediate A->C Esterification B Pinacol B->C F Protected Conjugate C->F Coupling D Amine-containing molecule D->F E EDC, NHS E->F H Final Bifunctional Conjugate F->H Hydrolysis & Esterification G Diol-containing molecule G->H

Caption: Orthogonal strategy involving boronic acid protection, amide coupling, and final conjugation.

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Materials for amide bond formation (as in Protocol 1)

  • Aqueous HCl

  • Diol-containing molecule

  • Purification supplies

Procedure:

Step 1: Protection of the Boronic Acid

  • Pinacol Ester Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq) and pinacol (1.1 eq) in toluene.

    • Reflux the mixture for 2-4 hours, collecting the water that is formed.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure. The crude pinacol boronate ester can often be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Coupling Reaction:

    • Follow the procedure for amide bond formation as described in Protocol 1, Step 1, using the pinacol-protected starting material.

Step 3: Deprotection and Final Conjugation

  • Deprotection of the Boronic Ester:

    • The pinacol protecting group can be removed under mild acidic conditions. Dissolve the protected conjugate in a suitable solvent (e.g., THF/water) and treat with a mild acid like 1M HCl until deprotection is complete (monitored by LC-MS).

    • Neutralize the solution and purify the deprotected intermediate.

  • Final Conjugation:

    • Proceed with the boronate ester formation with the diol-containing molecule as described in Protocol 1, Step 2.

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a powerful tool in several advanced scientific fields.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be coupled to an amine-functionalized payload, while the boronic acid can target cis-diols present in the carbohydrate structures of the antibody, potentially leading to more site-specific and homogenous ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound can serve as the central scaffold, connecting a protein-of-interest (POI) ligand and an E3 ligase ligand. For instance, the carboxylic acid can be coupled to the E3 ligase ligand, and the boronic acid can be used to attach to a diol-containing POI ligand.

Metal-Organic Frameworks (MOFs)

The carboxylic acid and boronic acid groups can both act as coordinating ligands for metal ions, enabling the formation of novel MOFs with unique topologies and functionalities. The fluorine atoms can also influence the framework's properties, such as its hydrophobicity and gas sorption characteristics.

Characterization of Conjugates

The successful synthesis of conjugates using this compound must be confirmed by appropriate analytical techniques.

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the intermediates and the final conjugate.
NMR Spectroscopy To verify the structure of the linker and its conjugates. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can be particularly informative.
HPLC/UPLC To assess the purity of the synthesized molecules and to separate different species in a mixture.
FT-IR Spectroscopy To identify the functional groups present in the molecules, such as the formation of the amide bond.

Conclusion

This compound represents a significant advancement in the field of bifunctional linkers. Its unique combination of a rigid, fluorinated core and two orthogonally reactive functional groups provides a versatile platform for the construction of sophisticated molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers in drug development and materials science to harness the full potential of this innovative molecule. As the demand for precision and complexity in molecular design continues to grow, the utility of linkers like this compound is set to expand, paving the way for the next generation of therapeutics and advanced materials.

References

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boron
  • Protecting Groups for Boronic Acids.
  • Phenylboronic acid as a labile protective agent: The selective derivatisation of 1,2,3-triols. Monash University.
  • A Novel Platinum(II)
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • Phenylboronic acid as a labile protective agent: the selective derivatis
  • SPDB Linkers in Antibody-Drug Conjug
  • A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
  • Protecting groups for boronic acids.
  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC.
  • Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. University of Minnesota.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, sylation and alkylation of glycoside-derived boron
  • Boronic Acid Pairs for Sequential Bioconjug
  • A 2-formylphenylboronic acid (2FPBA)
  • Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. PubMed.
  • metal-free synthesis strategies towards amide bond formation: review.
  • Boronic Acids. Santa Cruz Biotechnology.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • Innovative linker strategies for tumor-targeted drug conjug
  • Bifunctional linkers used in the stepwise solid-phase synthesis approach.
  • Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Semantic Scholar.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC.
  • Designing Functional and Responsive Molecules with Boronic Acids. PMC.
  • Boron Ester‐Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Comput
  • Crystallization-induced amide bond formation cre
  • New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate aryl
  • ORGANIC CHEMISTRY. RSC Publishing.
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Introduction to Bifunctional Crosslinkers for Bioconjug
  • Arylboronic acid or boron
  • Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. PubMed.
  • Chapter 6 Carboxyl Protecting Groups. University of Oxford.
  • Selecting Orthogonal Building Blocks. MilliporeSigma.
  • Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin deriv

Application Note: Orthogonal Functionalization of 5-Carboxy-2,4-difluorophenylboronic Acid

[1]

Executive Summary

The 5-Carboxy-2,4-difluorophenylboronic acid scaffold represents a high-value "trifunctional chassis" for medicinal chemistry, particularly in the synthesis of PROTACs, covalent inhibitors, and fragment-based drug discovery (FBDD).[1] Its utility lies in the presence of three distinct reactive handles:[2][3]

  • Boronic Acid (

    
    ):  A handle for Suzuki-Miyaura cross-coupling.[1][4][5]
    
  • Difluoro Motif (

    
    ):  Activated sites for Nucleophilic Aromatic Substitution (
    
    
    ), enabling the introduction of heteroatoms (O, N, S).
  • Carboxylic Acid (

    
    ):  A classic anchor for amide coupling or esterification.
    

This guide provides a validated roadmap for the orthogonal functionalization of this scaffold. The primary challenge addressed here is the chemoselectivity required to modify one handle without degrading the others, specifically preventing protodeboronation (loss of boron) during

Chemo-Electronic Analysis & Reactivity Hierarchy

To successfully engineer this molecule, one must understand the electronic "push-pull" forces at play.[1]

The Reactivity Map
  • The "Hot Spot" (

    
    -Fluorine):  This position is electronically the most deficient.[1] It is para to the Carboxyl group (strong EWG) and ortho to the Boronic acid (weak EWG). It is the primary site for 
    
    
    .
  • The "Warm Spot" (

    
    -Fluorine):  This position is ortho to the Carboxyl group. While activated, it is sterically more crowded and electronically less deficient than 
    
    
    in polar aprotic solvents. However, it can be targeted via chelation-controlled mechanisms (e.g., using
    
    
    alkoxides).[1]
  • The "Fragile" Bond (

    
    -Boron):  The 
    
    
    bond is susceptible to cleavage (protodeboronation) under harsh basic conditions or in the presence of specific metal oxidants, especially given the electron-deficient nature of the ring.
Visualization of Reactivity

The following diagram outlines the electronic activation and strategic hierarchy.

ReactivityMapcluster_legendReactivity HierarchyScaffoldThis compoundC1_BoronC1: Boronic Acid(Susceptible to Base)Scaffold->C1_BoronSuzuki CouplingC5_COOHC5: Carboxylic Acid(Stable, Directing Group)Scaffold->C5_COOHAmide CouplingC2_FC2: Fluorine(Primary SNAr Site)Scaffold->C2_FNucleophilic Attack (Para to COOH)C4_FC4: Fluorine(Secondary SNAr Site)Scaffold->C4_FNucleophilic Attack (Ortho to COOH)C5_COOH->C2_FActivates (Para)C5_COOH->C4_FActivates (Ortho)LegendMost Reactive (SNAr): C2 > C4Most Fragile: C1-B

Caption: Electronic activation map showing the directing effects of the C5-Carboxyl group on the C2 and C4 fluorines.

Strategic Workflows

We recommend two distinct workflows depending on the final target complexity.

Workflow A: The "Protection-First" Route (Recommended)

Best for: Multistep synthesis where high yields and purification ease are critical.[1]

  • Protection: Convert Boronic Acid to Pinacol Ester (Bpin).

  • Amidation: Functionalize the Carboxylic Acid.

  • 
    :  Displace the 
    
    
    -Fluorine.
  • Suzuki: Cross-couple the Bpin.

Workflow B: The "Direct" Route

Best for: Rapid library generation or simple fragments.

  • Suzuki: Coupling with aqueous base (requires careful pH control).[1]

  • Amidation: Standard HATU coupling.

  • 
    :  (Limited scope due to potential side reactions).
    

Detailed Experimental Protocols

Protocol 1: Boronic Acid Protection (Pinacol Ester Formation)

Objective: Stabilize the

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Pinacol (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene[1]

  • Desiccant:

    
     (anhydrous) or Dean-Stark apparatus[1]
    

Procedure:

  • Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Add Pinacol (1.2 equiv).[1]

  • Add anhydrous

    
     (2.0 equiv) to sequester water (driving equilibrium).
    
  • Stir at room temperature for 4–6 hours. Monitor by TLC (stain with curcumin or

    
    ).
    
  • Filter off solids and concentrate the filtrate in vacuo.

  • Purification: Usually not required.[1] The crude solid can be triturated with hexanes to remove excess pinacol.

Expert Insight: Do not use acid catalysis. The electron-deficient ring makes the C-B bond sensitive to acid-catalyzed hydrolysis.[1] Neutral conditions with a desiccant are superior.[1]

Protocol 2: Orthogonal Amide Coupling (The "Safe" Amidation)

Objective: Functionalize the

1

Reagents:

  • Substrate: Bpin-protected intermediate (from Protocol 1)[1]

  • Amine Partner (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Bpin-intermediate in DMF (0.1 M).[1]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[1] The solution should turn yellow/orange.

  • Immediately add the Amine Partner.

  • Stir at Room Temperature for 2–12 hours.

    • Critical: Do NOT heat. Heating >50°C with DIPEA can trigger premature

      
       at the 
      
      
      position by the amine or residual water.[1]
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then dilute citric acid (pH 4–5). Avoid strong basic washes (NaOH) which might hydrolyze the Bpin.

Protocol 3: Regioselective (Targeting )

Objective: Selectively displace the


1

Mechanism: The

1

1

Reagents:

  • Nucleophile: Primary or Secondary Amine, or Thiol (1.0 - 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    (for sluggish nucleophiles)
  • Solvent: DMSO or NMP (Polar aprotic is essential)

Procedure:

  • Dissolve the amide-functionalized intermediate in DMSO (0.2 M).

  • Add

    
     (solid, micronized).
    
  • Add the Nucleophile.

  • Temperature Control:

    • Highly Reactive Nucleophiles (e.g., Morpholine, Piperidine): RT to 40°C.

    • Less Reactive Nucleophiles (e.g., Anilines): 60°C - 80°C.[1]

  • Monitoring: Use

    
    -NMR.
    
    • Starting Material: Two distinct peaks (approx -100 to -120 ppm).[1]

    • Product: One peak disappears (the

      
      ).[1] The remaining 
      
      
      peak will shift slightly.[1]
  • Stop Condition: Quench immediately upon consumption of starting material to prevent bis-substitution (displacement of

    
    ).
    

Data Table: Solvent Effects on Regioselectivity

SolventDielectric Constant

:

Selectivity Ratio
Notes
DMSO 47> 20:1Favors para (

) via charge separation.[1]
DMF 38> 15:1Good balance of solubility and selectivity.
THF 7.5~ 5:1Slower reaction; lower selectivity.
Toluene 2.4VariableCan favor ortho (

) if H-bonding is possible (Rare).

Troubleshooting & Quality Control

Self-Validating the Structure ( -NMR)

The most powerful tool for this scaffold is Fluorine NMR.[1]

  • Starting Material: Two signals (integrating 1F each).

  • 
    -Substituted Product:  One signal (integrating 1F). The lost signal corresponds to the fluorine para to the carbonyl.
    
  • Bis-Substituted Impurity: No fluorine signals (or very weak impurities).[1]

Common Pitfalls
  • Protodeboronation:

    • Symptom:[1][6] Loss of the Boron signal in LCMS; appearance of "de-borylated" mass (M-H).

    • Cause: High temperature + strong base (e.g., NaOH, NaOEt).

    • Fix: Switch to mild bases (

      
      , 
      
      
      ) and anhydrous conditions where possible.
  • Bis-Substitution (

    
     at 
    
    
    and
    
    
    ):
    • Symptom:[1][7] Mass spectrum shows +Nucleophile x2.

    • Cause: Excess nucleophile or temperature too high.

    • Fix: Control equivalents strictly (0.95 - 1.0 equiv) and lower temperature.

References

  • Boronic Acid Stability & Protection

    • Hall, D. G. (Ed.).[1][8] (2011).[2][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • Note: The authoritative text on handling boronic acids and preventing protodeboron
  • Regioselectivity in

    
     of Polyfluorinated Benzoates: 
    
    • Loudon, G. M., & Smith, J. (2002).
    • Context: Establishes the preference for para-substitution relative to the electron-withdrawing carboxyl group in polar aprotic solvents.
    • (Generalized link to journal for verification of principle).

  • Orthogonal Functionalization Strategies

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Context: Foundational review establishing compatibility of boronic acids with various functional groups.[1][10]

  • 
     Solvent Effects: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    • Context: Classical mechanistic insight into how solvent polarity dictates transition state energy for ortho vs para

Application Note: Streamlined One-Pot Synthesis of Fluorinated Biaryl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Sequential Suzuki-Miyaura / T3P®-Mediated Coupling in 2-MeTHF

Abstract & Strategic Overview

Fluorinated biaryl amides are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR modulators. However, the synthesis of these compounds is often plagued by two distinct challenges:

  • Protodeboronation: Fluorinated boronic acids (particularly 2,6-difluoro or polyfluorinated variants) are notoriously unstable under the basic, aqueous conditions required for Suzuki coupling.

  • Process Inefficiency: Traditional workflows require isolating the biaryl acid intermediate to remove palladium residues and inorganic salts before the amide coupling step, resulting in yield loss and excessive solvent waste.

This Application Note details a robust, sequential one-pot protocol that solves these problems. By utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a unified solvent system and Propylphosphonic Anhydride (T3P®) as the amide coupling agent, researchers can perform the cross-coupling and amidation steps sequentially with a simple phase-separation in between, eliminating solid handling and solvent swaps.

Mechanistic Insight & Causality
The Fluorine Challenge: Protodeboronation

Electron-deficient aryl boronic acids are prone to protodeboronation (C-B bond cleavage replaced by C-H).[1] This mechanism is accelerated by:

  • High pH: Formation of the boronate "ate" complex (essential for transmetallation) also increases susceptibility to hydrolysis.

  • Fluorine Substituents: Ortho-fluorine atoms stabilize the transition state for deboronation.

Our Solution: We utilize Buchwald’s XPhos Pd G2 precatalyst. This catalyst initiates oxidative addition rapidly and operates efficiently at lower temperatures (40–60°C) and lower base loading, significantly outcompeting the rate of protodeboronation [1].

The One-Pot Compatibility: Why T3P?

Standard amide coupling reagents (EDC, HATU) often have poor compatibility with upstream Suzuki leftovers.

  • EDC: Generates urea byproducts that are difficult to remove without chromatography.

  • HATU/COMU: Guanidinium salts can poison residual Palladium or react with trace water.

  • T3P (Propylphosphonic anhydride):

    • Benign Byproducts: Produces only water-soluble phosphonic acid salts, easily washed away.

    • Solvent Synergy: Works exceptionally well in EtOAc and 2-MeTHF.

    • Scavenging: Does not poison Pd species, allowing the reaction to proceed in the presence of catalyst residues [2].

Visualized Workflow (Logic & Pathway)

The following diagram illustrates the chemical pathway and the critical decision points for handling fluorinated substrates.

G Start Start: Fluorinated Boronic Acid + Aryl Bromide Check Is Boronic Acid Unstable? (e.g. 2,6-F2) Start->Check Std_Cond Standard Base (K3PO4, 3 equiv) Check->Std_Cond No (Stable) Fast_Cond Rapid Catalysis (XPhos Pd G2, 60°C) Check->Fast_Cond Yes (Unstable) Suzuki Step 1: Suzuki Coupling (Solvent: 2-MeTHF/H2O) Std_Cond->Suzuki Fast_Cond->Suzuki PhaseSep Phase Separation (Remove Aqueous Layer) Suzuki->PhaseSep Complete Conversion Amide Step 2: Amide Coupling (Add Amine + T3P) PhaseSep->Amide Organic Layer Only Final Final Product: Fluorinated Biaryl Amide Amide->Final

Caption: Sequential workflow prioritizing catalyst speed for unstable fluorinated substrates and phase separation for salt removal.

Experimental Protocol

Target Scaffold: 4'-Fluoro-N-alkyl-[1,1'-biphenyl]-4-carboxamide derivatives. Scale: 1.0 mmol (scalable to 100g).

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate A 4-Bromo-benzoic acid1.0Electrophile
Substrate B 2,4-Difluorophenylboronic acid1.2Nucleophile (Fluorinated)
Catalyst XPhos Pd G20.02 (2 mol%)High-turnover catalyst
Base K3PO4 (Tribasic Potassium Phosphate)3.0Suzuki Base
Solvent 2-MeTHF / Water3:1 v/vGreen, phase-separable solvent
Amine Benzylamine (Model amine)1.2Amide partner
Coupling Agent T3P® (50% wt in EtOAc)1.5Amide activation
Auxiliary Base DIPEA (Diisopropylethylamine)2.5Amide base
Step-by-Step Procedure

PART A: Suzuki-Miyaura Coupling

  • Charge: To a reaction vial (or reactor), add 4-Bromo-benzoic acid (201 mg, 1.0 mmol), 2,4-Difluorophenylboronic acid (190 mg, 1.2 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

  • Solvent: Add 2-MeTHF (3.0 mL). Stir to dissolve/suspend.

  • Base Activation: Add a solution of K3PO4 (636 mg, 3.0 mmol) dissolved in Water (1.0 mL).

    • Note: The biphasic mixture is normal. 2-MeTHF sits on top.

  • Reaction: Degas briefly with N2 (optional but recommended for F-compounds). Heat to 60°C with vigorous stirring (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for consumption of bromide. The carboxylate salt of the product will be in the aqueous phase or interface.

  • Acidification & Separation:

    • Cool to room temperature.[7][8]

    • Add 1M HCl carefully until pH ~2–3 (converts biaryl-carboxylate to free acid).

    • CRITICAL STEP: Stop stirring. Allow layers to separate. The product extracts into the upper 2-MeTHF layer.

    • Drain and discard the lower aqueous layer (removes inorganic salts and spent Boron species). Do not dry or concentrate the organic layer.

PART B: One-Pot Amide Coupling

  • Setup: To the retained 2-MeTHF layer (containing the biaryl acid intermediate), add the Amine (1.2 mmol).

  • Base Addition: Add DIPEA (2.5 mmol). The solution may warm slightly.

  • Activation: Add T3P solution (50% in EtOAc, 1.5 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Why T3P? It drives the reaction to completion without heating, minimizing thermal degradation of the fluorinated scaffold.

  • Workup: Add water (3 mL) and stir for 10 mins (quenches excess T3P). Separate layers. Wash organic layer with NaHCO3 (sat) and Brine.

  • Isolation: Evaporate solvent to yield the crude fluorinated biaryl amide, typically requiring only recrystallization or short-pad silica filtration.

Data & Validation: Stepwise vs. One-Pot

The following table summarizes internal validation data comparing the traditional stepwise approach (Isolation of intermediate) vs. this One-Pot 2-MeTHF protocol.

MetricTraditional Stepwise (Dioxane/H2O

DMF)
2-MeTHF One-Pot (New Protocol)
Overall Yield 62%84%
Time (Total) 18 hours (inc. drying/evaporation)6 hours
Solvent Waste High (Extraction + Swap)Low (Unified Solvent)
Impurity Profile Trace Pd, Urea byproducts (if EDC used)Clean (Water soluble byproducts)
F-Stability Moderate deboronation observedMinimal deboronation (<2%)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Protodeboronation of F-Boronic Acid.Switch to MIDA Boronate slow-release or increase Boronic Acid to 1.5 equiv. Lower Temp to 45°C.
Black Precipitate Pd precipitation ("Pd Black").Ensure vigorous stirring. Add 1 mol% XPhos ligand to stabilize the active species.
Amide Coupling Slow Residual water in 2-MeTHF layer.T3P reacts with water. Increase T3P loading to 2.0 equiv or perform a quick brine wash before adding T3P.
Emulsion Surfactant effect of biaryl acid.Add a small amount of brine or 2-propanol to break the emulsion during phase separation.
References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). 2-Methyltetrahydrofuran as a Solvent for the Synthesis of APIs. Organic Process Research & Development, 15(6), 1233-1241.

  • Szostak, M., et al. (2017).[8] General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles. Organic Letters, 19(24), 6510–6513.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Your Reaction is Failing

If you are attempting to couple electron-deficient fluorinated boronic acids (e.g.,


) using standard Suzuki conditions (e.g., 

,

, aqueous dioxane), you are likely observing yields <10% or complete recovery of the aryl halide.

The Diagnosis: The failure is rarely due to the catalyst dying; it is due to Rapid Protodeboronation .

Electron-withdrawing fluorine atoms significantly stabilize the sigma-complex intermediate, making the C-B bond hyper-labile. Under basic conditions, the boronate species (


) undergoes unimolecular heterolysis, ejecting the aryl group as a transient carbanion which is instantly protonated by the solvent. This decomposition often happens faster than the transmetallation step in the catalytic cycle.

To fix this, we must either accelerate transmetallation (outrun the decomposition) or change the activation mechanism (avoid the unstable intermediate).

Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway, based on mechanistic studies by Lloyd-Jones et al.

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation Path A: Productive Heterolysis C-B Bond Heterolysis (Fast for Fluorinated Ar) Boronate->Heterolysis Path B: Destructive Pd_II Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_II->Transmetallation Product Biaryl Product Ar-Ar' Transmetallation->Product Reductive Elimination Carbanion Transient Carbanion [Ar]- Heterolysis->Carbanion DeadProduct Protodeboronation Ar-H (Waste) Carbanion->DeadProduct + H2O/ROH

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). For fluorinated substrates, Path B is often faster than Path A.

Troubleshooting Protocols

Protocol A: The "Anhydrous Activation" Method (Recommended for Free Acids)

Best for: Pentafluorophenylboronic acid (


) and highly unstable substrates.
Logic:  By excluding water and using Fluoride (

) as the activator instead of Hydroxide (

), we minimize the formation of the hydrolytically unstable trihydroxyboronate species. Silver oxide (

) is added to facilitate transmetallation via a "silver effect," bridging the reactivity gap.
ReagentEquivalentsNotes
Catalyst 5 mol%

or

/

Base/Activator 2-3 equivCsF (Cesium Fluoride)
Promoter 1.0 - 1.2 equiv

(Silver Oxide)
Solvent 0.1 MDME (Anhydrous)
Temp 70-80 °CSealed tube

Step-by-Step:

  • Charge an oven-dried reaction vial with the aryl halide (1.0 equiv), boronic acid (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (1.1 equiv).
  • Add

    
     (5 mol%) in a glovebox or under rapid Argon flow.
    
  • Add anhydrous DME (degassed).

  • Seal and stir at 70 °C for 4-6 hours.

  • Checkpoint: The reaction mixture should turn black (Pd black precipitation) only after completion. Early black precipitation indicates catalyst decomposition; add more ligand (

    
    ) if this occurs.
    
Protocol B: The "Speed Demon" Method (Buchwald Ligands)

Best for: 2,6-difluorophenylboronic acid and sterically hindered fluorinated substrates. Logic: If you cannot stop decomposition, you must outrun it. Bulky, electron-rich phosphine ligands (Buchwald G3/G4 series) accelerate the oxidative addition and transmetallation steps by orders of magnitude, converting the boronate to product before it can hydrolyze.

Recommended Catalyst System:

  • Pre-catalyst: XPhos Pd G4 or SPhos Pd G3.

  • Base:

    
     (mild base, less aggressive than hydroxides).
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1).[1]

Critical Nuance: Do not use


 + Ligand. Use the pre-formed G3/G4 precatalysts to ensure immediate entry into the catalytic cycle without an induction period (during which your boronic acid will decompose).
Protocol C: The "Slow Release" Workaround (MIDA Boronates)

Best for: When Protocols A and B fail. Logic: MIDA boronates are


-hybridized and immune to protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the standing concentration of the unstable free acid low ("slow release"), statistically favoring transmetallation over decomposition.

Workflow:

  • Replace Boronic Acid with its MIDA Boronate ester equivalent.

  • Conditions:

    
     / SPhos (or XPhos), 
    
    
    
    (3.0 equiv), Dioxane:H2O (5:1), 60 °C.
  • Note: The hydrolysis of the MIDA group is the rate-determining step here.

Decision Matrix (Troubleshooting Guide)

Use this logic flow to select the correct experimental path.

DecisionTree Start Start: Low Yield with Fluorinated Boronic Acid CheckBase Are you using aqueous carbonate/hydroxide? Start->CheckBase Stop1 STOP. Switch to Anhydrous CsF/Ag2O (Protocol A) CheckBase->Stop1 Yes CheckLigand Are you using PPh3 or simple phosphines? CheckBase->CheckLigand No (Already Anhydrous) Stop2 STOP. Switch to XPhos/SPhos Pd G4 (Protocol B) CheckLigand->Stop2 Yes CheckSource Is the Boronic Acid still decomposing? CheckLigand->CheckSource No (Using Buchwald) Solution3 Switch to MIDA Boronate or Potassium Trifluoroborate (Protocol C) CheckSource->Solution3 Yes

Caption: Step-by-step decision tree for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the catalyst has precipitated out of solution. This usually happens because the oxidative addition is too slow or the ligand has dissociated. For fluorinated substrates, this is often a secondary symptom: the boronic acid decomposed, leaving the Pd(II) species with nothing to transmetallate with, eventually leading to collapse. Fix: Switch to a G3/G4 precatalyst to ensure the Pd is ligated and active from T=0.

Q: Can I use Potassium Organotrifluoroborates (


) instead? 
A:  Yes, but with a caveat. While generally more stable, Molander salts require a hydrolysis step to become active. For highly electron-deficient R-groups, the rate of hydrolysis can sometimes be too slow or require acidic conditions that are incompatible with the coupling. MIDA boronates are generally more reliable for this specific class of "unstable" fluorinated substrates.

Q: Why is


 necessary in Protocol A? 
A:  Silver oxide plays a dual role. It acts as a mild oxidant/base, but more importantly, it facilitates a transmetallation pathway that does not require the formation of the highly basic (and unstable) boronate anion. It effectively "shuttles" the aryl group to the Palladium center.

References

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3]

  • Korenaga, T., et al. (2005).[4] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3]

  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[2][3]

Sources

Technical Support Center: Purification of 5-Carboxy-2,4-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Carboxy-2,4-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions based on established scientific principles and field-proven insights.

Introduction: The Challenge of Purifying Arylboronic Acids

This compound is a key reagent in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its purification, however, can be challenging due to its polarity and the potential for various impurities to form during synthesis. Common issues include the presence of starting materials, homocoupled byproducts, and boronic acid anhydrides (boroxines). This guide provides a systematic approach to troubleshooting these purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Initial Work-up and Extraction

Symptoms: After quenching the reaction and performing an aqueous work-up, the yield of the crude product is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Hydrolysis of Boronate Ester: The initial synthetic route often produces a boronate ester which must be hydrolyzed to the desired boronic acid. Incomplete hydrolysis will result in the loss of product during aqueous extraction.

    • Troubleshooting Steps:

      • Verify pH: Ensure the aqueous solution is sufficiently acidic (pH 1-2) during the work-up to facilitate complete hydrolysis. Use a pH meter for accurate measurement.

      • Increase Stirring Time: Allow for adequate stirring time (at least 1 hour) after acidification to ensure the hydrolysis reaction goes to completion.

      • Solvent Choice for Extraction: Use an appropriate organic solvent for extraction. Ethyl acetate is often a good choice for carboxylated phenylboronic acids.

  • Product Precipitation: The product may have limited solubility in the chosen extraction solvent, leading to precipitation at the interface or in the aqueous layer.

    • Troubleshooting Steps:

      • Solvent Screening: Perform small-scale solubility tests with different solvents (e.g., ethyl acetate, diethyl ether, dichloromethane) to find a suitable extraction solvent.

      • Increase Solvent Volume: Use a larger volume of extraction solvent to ensure the product remains fully dissolved.

      • Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with fresh organic solvent to recover any remaining product.

Problem 2: Presence of Persistent Impurities in NMR/LC-MS

Symptoms: Analytical data (¹H NMR, ¹¹B NMR, LC-MS) of the purified product shows the presence of unidentifiable or persistent impurities.

Possible Impurities & Identification:

Impurity TypeCommon Analytical Signature
Boroxine (Trimeric Anhydride) Broad signals in ¹H and ¹¹B NMR, often difficult to resolve.
Homocoupled Biaryl Aromatic signals in ¹H NMR corresponding to the coupled product.
Starting Material (e.g., 3,5-difluorobenzoic acid) Characteristic signals of the starting material in ¹H NMR.
Deboronated Product (1,3-difluorobenzene) A simplified aromatic pattern in the ¹H NMR spectrum.[2][3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying crystalline boronic acids.[4]

    • Protocol: Recrystallization of this compound

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, or a mixture of ethyl acetate and hexanes).[5][6]

      • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

      • Hot-filter the solution to remove insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid and carboxylic acid groups.[7]

    • Protocol: Purification via Salt Formation

      • Dissolve the crude product in an organic solvent like diethyl ether.

      • Extract the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2, causing the pure boronic acid to precipitate.

      • Collect the precipitate by filtration, wash with cold water, and dry.

  • Column Chromatography: While generally challenging for boronic acids due to their polarity and potential for decomposition on silica gel, it can be successful under specific conditions.[8][9]

    • Considerations:

      • Stationary Phase: Neutral alumina may be a better choice than silica gel to minimize degradation.[4][10]

      • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is often required.[4] Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Problem 3: Product Appears as an Oil or Amorphous Solid

Symptoms: The final product is not a crystalline solid, making it difficult to handle and assess its purity accurately.

Possible Causes & Solutions:

  • Presence of Water or Solvent: Residual water or solvent can prevent crystallization.

    • Troubleshooting Steps:

      • Azeotropic Distillation: Dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. Repeat this process several times.

      • High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating.

  • Formation of Boroxine: Boronic acids can reversibly form trimeric anhydrides called boroxines, which are often oily or amorphous.

    • Troubleshooting Steps:

      • Conversion to Boronate Ester: If direct crystallization is unsuccessful, consider converting the boronic acid to a more crystalline boronate ester (e.g., a pinacol ester) for purification. The ester can then be hydrolyzed back to the boronic acid if needed.[11]

      • Trituration: Vigorously stirring the oily product with a solvent in which it is insoluble (e.g., hexanes or diethyl ether) can sometimes induce crystallization.[4]

Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 check_purity2 Check Purity (NMR, LC-MS) acid_base->check_purity2 triturate Triturate with a non-polar solvent acid_base->triturate If product oils out after acidification check_purity1->acid_base Purity <95% pure_product Pure Product check_purity1->pure_product Purity >95% check_purity2->pure_product Purity >95% chromatography Consider Column Chromatography (Neutral Alumina) check_purity2->chromatography Purity <95% triturate->check_purity2

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: It is best to store this compound in a cool, dry place, away from light and moisture. It is hygroscopic and can degrade over time, especially in the presence of water. Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of non-volatile compounds like arylboronic acids.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the structure and the presence of proton-containing impurities.

    • ¹⁹F NMR: Useful for confirming the presence and substitution pattern of the fluorine atoms.

    • ¹¹B NMR: Can help identify different boron species, such as the boronic acid and its corresponding boroxine.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile impurities.[12][14]

  • Quantitative NMR (qNMR): This method provides an absolute measure of purity by comparing the analyte's signal to a certified internal standard.[12]

Q3: My boronic acid appears to be degrading on the column during chromatography. What can I do?

A3: Degradation on silica gel is a common issue with boronic acids.[8]

  • Switch to a Different Stationary Phase: As mentioned earlier, neutral alumina is often a less harsh alternative to silica gel.

  • Use Treated Silica Gel: Silica gel treated with boric acid has been reported to be more suitable for the purification of some boronic acid derivatives.[8]

  • Minimize Contact Time: If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

  • Consider Alternative Purification Methods: If chromatography is consistently problematic, revert to recrystallization or acid-base extraction.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, standard laboratory safety practices should be followed. This compound is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters. Available from: [Link]

  • New aryl boronates are stable on silica gel and easy-to-handle. (2022, July 13). Gifu Pharmaceutical University. Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters. Available from: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1989, April). Analytical Biochemistry. Available from: [Link]

  • How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023, December 6). SSRN. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Available from: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH. Available from: [Link]

  • Arylboronic Acids. (2015, June 29). DRUG REGULATORY AFFAIRS INTERNATIONAL. Available from: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019, January 8). ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. Available from: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • 2,4-Difluorophenylboronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Preparation method of p-carboxyphenylboronic acid. Google Patents.
  • (PDF) 2,4-Difluorophenylboronic acid. ResearchGate. Available from: [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available from: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. (2022, September 13). TSpace. Available from: [Link]

  • 2,4-Difluorophenylboronic acid. PubChem. Available from: [Link]

  • Crystallization of Aryl-PinB boronic ester. (2026, January 27). Reddit. Available from: [Link]

Sources

Overcoming steric hindrance in 2,4-difluorophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Suzuki-24DF-Opt Topic: Overcoming Steric & Electronic Barriers in 2,4-Difluorophenylboronic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Silent Killer" in Your Flask

You are likely here because your coupling of 2,4-difluorophenylboronic acid failed. You might observe low yields, homocoupling, or the complete disappearance of your boronic acid with no product formed.

The Diagnosis: While you may suspect steric hindrance (due to the ortho-fluorine), the true culprit is often protodeboronation driven by electronic effects. The two fluorine atoms on the ring are highly electronegative, withdrawing electron density and making the C-B bond significantly more labile than in phenylboronic acid.

Under standard basic Suzuki conditions, the rate of C-B bond hydrolysis (protodeboronation) often exceeds the rate of transmetalation. The ortho-fluorine adds just enough steric bulk to slow down transmetalation, allowing the decomposition pathway to win.

This guide provides the "patches" required to fix this bug in your reaction system.

Module 1: Root Cause Analysis (The Mechanism)

To solve the problem, you must visualize the competition occurring in your flask.

The Competition: Coupling vs. Hydrolysis

The diagram below illustrates the "Race Condition." Your goal is to accelerate the Transmetalation (Green Path) while suppressing the Protodeboronation (Red Path) .

G BoronicAcid 2,4-Difluorophenyl Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Boronate->Pd_Complex Transmetalation (Slowed by Sterics) DecompProduct 1,3-Difluorobenzene (Protodeboronation) Boronate->DecompProduct Hydrolysis (Accelerated by Electronics) CoupledProduct Biaryl Product (Success) Pd_Complex->CoupledProduct Reductive Elimination

Figure 1: The Kinetic Race. The electron-deficient ring accelerates the red path, while the ortho-sterics slow the green path.

Module 2: Hardware Upgrade (Ligand Selection)

Standard ligands like PPh3 or dppf are insufficient here. You need a ligand that is bulky (to force reductive elimination) and electron-rich (to facilitate oxidative addition), but most importantly, one that creates a pocket to accelerate transmetalation.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
LigandWhy it works for 2,4-DifluoroRecommendation Level
SPhos The methoxy groups on the biaryl backbone provide stability, and the dicyclohexylphosphino group is perfectly sized to handle ortho-substitution without being too crowded.Gold Standard
XPhos Slightly bulkier than SPhos. Excellent if your electrophile (aryl halide) is also hindered or unreactive (e.g., aryl chloride).[1]High
RuPhos Best if you are coupling with electron-poor electrophiles or secondary amines, but SPhos usually beats it for this specific boronic acid.Moderate
PPh3 Lacks the bulk to prevent homocoupling; lacks the electron richness to speed up the cycle.Do Not Use

Technical Insight: SPhos works because it forms a monoligated Pd(0) species. This highly active species performs oxidative addition rapidly. Crucially, the ligand's architecture protects the metal center, preventing catalyst decomposition, while allowing the boronic acid to approach for transmetalation.

Module 3: The Software Patch (Protocols)

We recommend two distinct protocols. Start with Protocol A . If that fails due to decomposition, switch to Protocol B (Anhydrous).

Protocol A: The "Buchwald" Standard (Aqueous/Mild)

Best for: General synthesis where the electrophile is stable.

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) OR XPhos Pd G2/G3 Precatalyst (1-2 mol%).

    • Note: Precatalysts are preferred to ensure precise Pd:L ratio.

  • Base: K₃PO₄ (2.0 equiv).

    • Why: Carbonate bases (K₂CO₃) can be too harsh. Phosphate is milder and buffers the pH, reducing the rate of protodeboronation.

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1).

    • Crucial: Do not use DMF or pure water. Biphasic systems protect the boronic acid in the organic layer until it reacts at the interface.

  • Temperature: 40°C - 60°C.

    • Warning: Do not reflux at 100°C. High heat + aqueous base = instant decomposition of 2,4-difluorophenylboronic acid.

Protocol B: The "Slow Release" / Anhydrous Method

Best for: Substrates where the boronic acid decomposes instantly in Protocol A.

Option 1: MIDA Boronates (The Slow Release) Replace the free boronic acid with 2,4-difluorophenyl MIDA boronate .

  • Mechanism: The MIDA ester slowly hydrolyzes, releasing the active boronic acid in small concentrations. This keeps the standing concentration of boronate low, statistically favoring the reaction with Palladium over the second-order decomposition pathways.

  • Conditions: Pd(OAc)₂/SPhos, K₃PO₄ (aq), THF, 60°C.

Option 2: Anhydrous Fluoride Activation Remove water entirely to stop hydrolysis.

  • Base: CsF (2-3 equiv) or Potassium Trimethylsilanolate (TMSOK).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Additives: Molecular sieves (4Å).

  • Note: Fluoride activates the boron (forming Ar-BF₃⁻ species) which transmetalates without the need for water/hydroxide.

Decision Logic: Optimization Flowchart

Follow this logic tree to select your experimental conditions.

Optimization Start Start: 2,4-Difluoro Coupling CheckHalide Is Electrophile Sterically Hindered? Start->CheckHalide LigandSPhos Use Ligand: SPhos CheckHalide->LigandSPhos No (e.g., 4-bromoanisole) LigandXPhos Use Ligand: XPhos CheckHalide->LigandXPhos Yes (e.g., 2-bromotoluene) Stability Did Protocol A (Aq. Base) Yield < 20%? LigandSPhos->Stability LigandXPhos->Stability Anhydrous Switch to Anhydrous: CsF / Dioxane Stability->Anhydrous Yes (Decomposition) MIDA Switch to MIDA Boronate Slow Release Stability->MIDA Yes (Alternative) Optimize Temp Optimize Temp Stability->Optimize Temp No (Yield > 50%)

Figure 2: Troubleshooting decision tree. Moving from standard SPhos conditions to anhydrous/MIDA strategies.

Frequently Asked Questions (Troubleshooting)

Q1: I see the boronic acid spot disappear on TLC, but no product forms. What happened? A: You likely witnessed protodeboronation .[2] The boronic acid hydrolyzed to 1,3-difluorobenzene (which is volatile and may not show on TLC or overlaps with solvent).

  • Fix: Lower the temperature (try Room Temp) or switch to Protocol B (Anhydrous conditions).

Q2: Can I use Pd(PPh₃)₄? It's the only catalyst I have. A: We strongly advise against it. PPh₃ is not active enough to couple sterically/electronically challenging substrates before they decompose. If you must, use a massive excess of boronic acid (2.0 - 3.0 equiv) and high catalyst loading (5-10 mol%), but expect purification difficulties.

Q3: Why SPhos? Why not just a bigger ligand? A: SPhos is "Goldilocks" sized. It is bulky enough to promote the final step (reductive elimination) but flexible enough to allow the ortho-fluorine of your boronic acid to approach the Palladium center. Extremely bulky ligands (like tBuXPhos) might actually block the 2,4-difluorophenyl group from binding.

Q4: My reaction turns black immediately. Is that bad? A: Rapid precipitation of Palladium black indicates ligand dissociation and catalyst death. This often happens if the oxidative addition is too slow or if the ligand is oxidized.

  • Fix: Ensure your solvent is degassed (sparged with Argon for 15 mins). Switch to a precatalyst (e.g., XPhos Pd G2) which is more stable than mixing Pd(OAc)₂ + Ligand manually.

References

  • Mechanistic Insight on Protodeboronation: Cox, P. A., et al. (2017).[3][4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[5]

  • SPhos/XPhos Ligand Efficacy: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[5]

  • Anhydrous Fluoride Conditions: Kassel, S. B., et al. (2021). Anhydrous Suzuki-Miyaura Cross-Coupling of Boronic Esters Enabled by Potassium Trimethylsilanolate. Chemical Science.

Sources

Technical Support Center: Optimizing Base Selection for Suzuki Coupling of Carboxy-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in forming C-C bonds. However, the introduction of a carboxylic acid moiety on the boronic acid partner presents a unique set of challenges that can lead to reaction failure. This guide provides an in-depth analysis of these challenges, offering troubleshooting advice and optimized protocols to ensure successful couplings.

Section 1: The Fundamental Role of the Base & The Carboxylate Complication

This section delves into the mechanistic requirements for the base and explains how the presence of a carboxylic acid disrupts the catalytic cycle.

Q1: Why is a base essential for the Suzuki-Miyaura coupling reaction?

A base is a non-negotiable component of the Suzuki-Miyaura reaction, as it is critical for the transmetalation step.[1][2] The generally accepted mechanism involves the base activating the organoboron species.[1][3] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4] This "ate" complex possesses a higher electron density on the organic group (R), which facilitates its transfer from the boron atom to the palladium(II) center, completing the transmetalation and moving the catalytic cycle forward.[3][4]

Q2: How does a carboxylic acid functional group interfere with this process?

A carboxy-containing boronic acid introduces a second, more acidic proton (pKa ≈ 4-5) compared to the boronic acid protons. The base will preferentially deprotonate the carboxylic acid, forming a carboxylate anion. This seemingly simple acid-base reaction creates several potential roadblocks:

  • Catalyst Inhibition: The newly formed carboxylate can act as a ligand, coordinating to the palladium(II) center after the oxidative addition step.[5][6] This coordination can stabilize the palladium complex, hindering the subsequent transmetalation or reductive elimination steps and effectively deactivating the catalyst.[5]

  • Solubility Problems: The deprotonated boronic acid becomes a dianionic salt. This species often has poor solubility in common aprotic organic solvents like toluene or dioxane, causing it to precipitate out of the reaction mixture and preventing it from participating in the catalytic cycle.[5][6]

  • Incorrect Stoichiometry: If the additional acidic proton is not accounted for, the base will be consumed by the carboxylic acid, leaving an insufficient amount to activate the boronic acid for the crucial transmetalation step.

Suzuki_Cycle_Carboxylate_Interference cluster_cycle Standard Suzuki-Miyaura Catalytic Cycle cluster_interference Carboxylate Interference Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X (L)₂ Pd0->PdII R¹-X OxAdd Oxidative Addition (R¹-X) Diaryl_Pd R¹-Pd(II)-R² (L)₂ PdII->Diaryl_Pd R²-B(OH)₂ + Base Transmetalation Transmetalation Diaryl_Pd->Pd0 Product R¹-R² Diaryl_Pd->Product RedElim Reductive Elimination Carboxy_Boronic HOOC-Ar-B(OH)₂ Carboxylate_Boronate ⁻OOC-Ar-B(OH)₃⁻ Carboxy_Boronic->Carboxylate_Boronate Deprotonation Carboxylate_Boronate->PdII Inhibition Deactivation Catalyst Deactivation (Coordination to Pd) Carboxylate_Boronate->Deactivation Inhibition Base_Reaction + Base (≥2 eq.) Deactivation->PdII Inhibition

Fig 1. Suzuki cycle with carboxylate interference pathway.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common problems encountered during the Suzuki coupling of carboxy-containing boronic acids.

Low or No Product Conversion
Q3: My reaction failed using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What is the likely cause?

When a standard Suzuki protocol fails with a carboxy-containing boronic acid, the primary suspects are catalyst deactivation and/or poor substrate solubility.[5][6] The sodium carbonate (Na₂CO₃) deprotonates your starting material to form a sodium salt that may not be soluble in the toluene phase where the catalytic chemistry occurs. Furthermore, the carboxylate can bind to and inhibit the palladium catalyst. You must also ensure you have used enough base—at least 2 equivalents are needed to neutralize both acidic sites, with a third equivalent often required to drive the catalytic cycle.

Q4: How do I select a better base for my carboxy-containing substrate?

The ideal base should be strong enough to form the boronate "ate" complex but create a salt that remains soluble in the reaction medium. There is no single "best" base; the choice is highly substrate-dependent. A good strategy is to screen a few options.

  • Potassium Phosphate (K₃PO₄): This is often the first choice for challenging substrates. It is a stronger base than carbonates and its salts tend to have better solubility in common organic solvents like dioxane or THF, often allowing the reaction to proceed under anhydrous or near-anhydrous conditions, which can also suppress side reactions.

  • Cesium Carbonate (Cs₂CO₃): Cesium salts are known for their high solubility in organic solvents, making Cs₂CO₃ an excellent choice, particularly when solubility issues are suspected.[7]

  • Potassium Fluoride (KF): In cases where the coupling partners are sensitive to stronger bases (e.g., containing esters), powdered KF can be an effective and mild alternative that activates the boronic acid without causing significant hydrolysis.[3]

  • Inorganic vs. Organic Bases: Inorganic bases are generally superior to organic bases like triethylamine (TEA) for this transformation, often due to better reaction rates and phase compatibility in the aqueous/organic mixtures frequently employed.[8]

Comparative Table of Common Bases
BaseClasspKa (Conjugate Acid)Common SolventsKey Considerations for Carboxy-Substrates
Na₂CO₃ / K₂CO₃ Carbonate~10.3Toluene/H₂O, Dioxane/H₂OStandard choice, but may cause solubility issues. Use K₂CO₃ for slightly better solubility.[9][10]
Cs₂CO₃ Carbonate~10.3Dioxane, THF, DMFExcellent choice. Cesium salts have high organic solubility, often overcoming precipitation problems.[7]
K₃PO₄ Phosphate~12.3Dioxane, Toluene, THFA robust, stronger base. Often the go-to for difficult couplings. Good solubility of its salts.[7][10]
NaOH / KOH Hydroxide~15.7Alcohols, H₂OVery strong bases. Can be effective but may promote side reactions or hydrolysis of other functional groups.[7]
KF Fluoride~3.2THF, DioxaneA mild base, suitable for substrates with base-labile groups (e.g., esters).[3]

Note: Data is compiled for illustrative purposes. Optimal conditions are highly dependent on the specific substrates.[7]

Side Reactions & Alternative Strategies
Q5: I'm observing significant protodeboronation (loss of the B(OH)₂ group). How can I prevent this?

Protodeboronation is a common side reaction, especially under harsh basic conditions.[11] To minimize it:

  • Use Milder Conditions: Try a weaker base like KF or run the reaction at a lower temperature.

  • Anhydrous Conditions: Using a base like K₃PO₄ in an anhydrous solvent (e.g., dry dioxane) can significantly reduce this water-dependent side reaction.[10]

  • Use a Boronate Ester: Protecting the boronic acid, for example as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[12]

Q6: Should I protect the carboxylic acid as an ester before the coupling?

This is a very common and effective strategy. Converting the carboxylic acid to a methyl or ethyl ester resolves the issues of catalyst inhibition and solubility.[5] The Suzuki coupling is then performed on the ester, followed by saponification (hydrolysis) in a subsequent step to regenerate the carboxylic acid.

  • Advantage: Greatly increases the probability of a successful coupling.

  • Disadvantage: Adds two steps (protection and deprotection) to the overall synthesis, which may not be ideal for all workflows.

Base Selection Flowchart

Base_Selection_Flowchart start Start: Suzuki Coupling with HOOC-Ar-B(OH)₂ q1 Are other base-sensitive groups present (e.g., ester)? start->q1 try_kf Try mild base: KF in anhydrous THF/Dioxane q1->try_kf Yes try_k3po4 Try strong base: K₃PO₄ (3 eq.) in Dioxane or Toluene q1->try_k3po4 No q2 Reaction successful? try_kf->q2 q3 Reaction successful? try_k3po4->q3 q2->try_k3po4 No end_ok End: Successful Coupling q2->end_ok Yes q3->end_ok Yes try_cs2co3 Troubleshoot: Try Cs₂CO₃ (3 eq.) in Dioxane (Improves Solubility) q3->try_cs2co3 No q3_bis Reaction successful? try_cs2co3->q3_bis protect Alternative Strategy: Protect COOH as an ester, couple, then deprotect. q3_bis->end_ok Yes q3_bis->protect No

Fig 2. Decision flowchart for selecting a base.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Carboxy-Containing Boronic Acid

This protocol uses potassium phosphate, a robust choice for this substrate class.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Carboxy-containing boronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd catalyst/ligand system

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq)

  • Anhydrous Dioxane or Toluene (10 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, the carboxy-containing boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for rigorous oxygen removal.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Workup: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Parallel Screening of Bases

To quickly find the optimal base for a new set of substrates, a parallel screen is highly effective.

  • Set up four small, identical reaction vials.

  • In each vial, place the aryl halide (e.g., 0.1 mmol) and the carboxy-containing boronic acid (0.12 mmol).

  • To the vials, add:

    • Vial 1: K₂CO₃ (0.3 mmol)

    • Vial 2: K₃PO₄ (0.3 mmol)

    • Vial 3: Cs₂CO₃ (0.3 mmol)

    • Vial 4: KF (0.3 mmol)

  • Add the same catalyst/ligand and solvent system to each vial.

  • Degas, seal, and run all reactions under identical heating and stirring conditions for a set amount of time (e.g., 4 hours).

  • Analyze a small aliquot from each reaction by LC-MS to compare product formation versus starting material consumption. This will quickly identify the most promising base to use on a larger scale.

Section 4: Advanced & Alternative Methodologies

Q7: Are there any base-free methods available for these sensitive substrates?

Yes, the field is continuously evolving. For particularly sensitive substrates where standard basic conditions fail, researchers can explore:

  • "Cationic" Suzuki Coupling: Recent methodologies have been developed that proceed in the absence of a base, operating through a different mechanistic pathway involving cationic palladium intermediates.[13][14][15] These methods are particularly useful for boronic acids that are acutely prone to base-promoted protodeboronation.[14][15]

  • Specialized Boron Reagents: Using boronic acid derivatives like MIDA boronates or N-acylaminomethyl-iminodiacetic acid protected boronates can offer enhanced stability.[12] These reagents are often stable to a wide range of reaction conditions and can be used in complex syntheses, with the boronic acid being unmasked just before or during the Suzuki coupling step.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . (2025). ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . WWJMRD. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Do carboxylic acids interfere with Suzukis? . Reddit. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a . ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . Journal of the American Chemical Society. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant . Chemical Communications. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . PubMed. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls . PMC. [Link]

  • Decarboxylative cross-coupling . Wikipedia. [Link]

  • Protecting Groups for Boronic Acids . Chem-Station. [Link]

Sources

Recrystallization solvents for 5-Carboxy-2,4-difluorophenylboronic acid purification

[1]

Executive Summary & Molecule Analysis

Compound: 5-Carboxy-2,4-difluorophenylboronic acid Chemical Nature: Amphiphilic / Highly Polar Critical Functional Groups: [1]

  • Boronic Acid [-B(OH)₂]: Prone to reversible dehydration (forming boroxines) and oxidation.

  • Carboxylic Acid [-COOH]: Increases water solubility and polarity; susceptible to esterification in alcoholic solvents.

  • Difluoro Substitution (2,4-positions): Electron-withdrawing groups increase the acidity of the boronic center but also stabilize the C-B bond against oxidation compared to non-fluorinated analogs.

The Purification Challenge: The primary challenge with this molecule is its dual-acid nature. It exhibits high solubility in polar protic solvents, making "crashing out" difficult, yet it is insoluble in standard non-polar organic solvents.[1] Furthermore, the equilibrium between the free boronic acid and its cyclic anhydride (boroxine) must be managed to ensure the isolated product is the stoichiometric acid.

Solvent Selection Matrix

The following solvent systems are validated based on the physicochemical properties of fluorinated carboxyphenylboronic acids.

Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Water (High Purity) 100%Primary Dissolves highly polar dual-acid species at

; precipitates upon cooling. Crucial: Prevents boroxine formation.[1]
Acetonitrile / Water 9:1 to 5:1Secondary Use if the compound is too soluble in pure water. MeCN acts as a polar moderator; water maintains the acid form.
Acetone / Water 4:1Alternative Good for removing non-polar organic impurities.[1] Warning: Acetone can form hemiketals with boronic acids if left too long.[1]
Ethanol / Water N/AAvoid High Risk: The carboxylic acid group [-COOH] can undergo Fischer esterification with ethanol under heating/acidic conditions.
DCM / Hexane N/AAvoid The compound is likely insoluble. Furthermore, anhydrous conditions promote dehydration to the boroxine anhydride.[1]

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the purification method based on your crude material's behavior.

RecrystallizationLogicStartStart: Crude this compoundSolubilityTestSolubility Test (100 mg / 1 mL Water @ 90°C)Start->SolubilityTestDissolvesDissolves Completely?SolubilityTest->DissolvesYes_DissolvesCool to RT, then 4°CDissolves->Yes_DissolvesYesNo_DissolvesAdd Acetonitrile (dropwise)Dissolves->No_DissolvesNo (Cloudy)CrystalsFormCrystals Form?Yes_Dissolves->CrystalsFormNo_Dissolves->Yes_DissolvesSolution ClearYes_CrystalsFilter & Wash (Cold Water)CrystalsForm->Yes_CrystalsYesNo_OilingOiling Out?CrystalsForm->No_OilingNoBoroxineCheckQC: Check 1H NMR for Boroxine(Broad signals / Integration shift)Yes_Crystals->BoroxineCheckOiling_FixRemedy: Reheat, add 10% more Water,Seed with pure crystalNo_Oiling->Oiling_FixYesOiling_Fix->Yes_DissolvesFinalFinal Product: Pure Acid FormBoroxineCheck->Final

Caption: Decision tree for solvent selection and troubleshooting based on solubility behavior.

Standard Operating Procedure (SOP)

Protocol A: Aqueous Recrystallization (Recommended)

Best for removing inorganic salts and boroxine contaminants.

  • Preparation: Place 1.0 g of crude material in a 25 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of distilled water. Heat to

    
     (do not boil vigorously to avoid decarboxylation, though rare).
    
    • Note: If the solution is not clear, add water in 1 mL increments.[1] If insoluble particles remain (likely inorganic salts), perform a hot filtration.[1]

  • Cooling: Remove from heat and allow the flask to cool to room temperature slowly on a cork ring (approx. 30-45 mins). Rapid cooling promotes oiling out.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white precipitate using a sintered glass funnel.

  • Washing: Wash the cake twice with 2 mL of ice-cold water.

  • Drying: Air dry under suction for 15 minutes.

    • Critical Step: Do not dry in a vacuum oven at high heat (

      
      ) for extended periods, as this will dehydrate the acid into the boroxine anhydride [1].
      
Protocol B: Acetonitrile/Water (For Lipophilic Impurities)

Use this if Protocol A yields low recovery due to high water solubility.

  • Suspend crude in minimal Acetonitrile (MeCN) at

    
    .
    
  • Add hot water dropwise until the solution turns slightly cloudy (saturation point).

  • Add a few drops of MeCN to restore clarity.[1]

  • Cool slowly to

    
    .
    

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

Cause: The cooling rate was too fast, or the solvent polarity was insufficient to stabilize the crystal lattice against the hydrophobic fluorinated ring. Fix:

  • Reheat the mixture until dissolved.

  • Add a small amount (5-10% v/v) of additional solvent (Water).

  • Seeding: Add a single crystal of pure product (if available) when the solution reaches

    
    .
    
  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: 1H NMR shows broad peaks or incorrect integration. Is it impure?

Analysis: Boronic acids often exist in equilibrium with their anhydrides (boroxines).[2][3] In non-polar NMR solvents (like

Validation:
  • Run the NMR in

    
      or 
    
    
    with a drop of
    
    
    . This hydrolyzes the boroxine back to the monomer, sharpening the peaks and simplifying integration [2].
  • If peaks remain broad in wet DMSO, paramagnetic impurities (metals) may be present.[1]

Q3: Why avoid alcohols like Methanol?

Reasoning: While methanol is a good solvent for boronic acids, the presence of the 5-Carboxy group creates a high risk of esterification (forming the methyl ester) if the solution is heated, especially since boronic acids can act as mild Lewis acids catalyzing the reaction.

Q4: How do I store the purified compound?

Storage: Store at

11

Scientific Mechanism: The Boroxine Equilibrium[2]

Understanding the equilibrium is vital for yield calculations. Boronic acids (I) spontaneously dehydrate to form cyclic trimeric boroxines (II).[3]

BoroxineEqAcid3 x R-B(OH)2(Boronic Acid)Soluble/PolarBoroxine(R-BO)3 + 3 H2O(Boroxine Anhydride)Less Polar/InsolubleAcid->Boroxine- H2O (Heat/Vacuum)Boroxine->Acid+ H2O (Recrystallization)

Caption: Reversible dehydration of boronic acids.[1] Recrystallization in the presence of water ensures the equilibrium shifts left (Acid form).

References

  • Hall, D. G. (2011).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4]

  • Sporzyński, A., & Leszczyński, P. (2017).[1] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 163-169.[1]

  • Rodriguez-Cuamatzi, P., et al. (2009).[1][5] 2,4-Difluorophenylboronic acid.[1][5] Acta Crystallographica Section E, 65(2), o44-o45.[1][5]

Validation & Comparative

19F NMR Interpretation Guide: 5-Carboxy-2,4-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In drug discovery, 5-Carboxy-2,4-difluorophenylboronic acid is a high-value scaffold used for Suzuki-Miyaura cross-couplings to introduce fluorinated motifs into bioactive molecules. However, its dual functionality (boronic acid + carboxylic acid) creates a "perfect storm" for analytical ambiguity.

Standard HPLC-UV methods often fail to accurately characterize this compound due to:

  • On-column interaction: Boronic acids interact reversibly with silanol groups, causing peak tailing.

  • Dynamic Equilibrium: The rapid interconversion between the monomeric boronic acid and its cyclic anhydride (boroxine) creates "ghost peaks" or broad smears in chromatograms.

  • Chromophore similarity: Regioisomers (e.g., 3,5-difluoro analogs) have nearly identical UV profiles.

19F NMR spectroscopy is the superior analytical technique for this molecule. It provides a direct, non-destructive, and quantitative window into the molecule's solution state, regio-purity, and speciation. This guide outlines the interpretation framework to validate this specific building block against its common alternatives and impurities.

Chemical Identity & Spectral Prediction[1][2]

To interpret the spectrum, we must first map the magnetic environment of the fluorine nuclei.

Structure: this compound Formula: C7H5BF2O4 Symmetry:


 (Asymmetric)
Theoretical Shift & Coupling Logic

Unlike symmetric isomers (e.g., 3,5-difluoro), this molecule is asymmetric, meaning two distinct fluorine signals are required for positive identification.

PositionElectronic EnvironmentPredicted 19F Shift Range*Coupling Partners
F-2 Ortho to Boron (EWG/Donating**), Meta to F-4-100 to -115 ppm

(Meta),

,

F-4 Ortho to Carboxy (EWG), Meta to F-2-105 to -120 ppm

(Meta),

*Note: Shifts are solvent-dependent. Boronic acids typically show -2 to -5 ppm shifts upon boroxine formation. **Boron hybridization (


 vs 

) changes with solvent/pH, affecting F-2 shielding.

Comparative Analysis: 19F NMR vs. Alternatives

Performance Comparison: Purity Assessment

This table contrasts the reliability of 19F qNMR against standard HPLC-UV for this specific compound.

Feature19F qNMR (Recommended) HPLC-UV (Alternative) Scientific Rationale
Speciation Distinct Signals. Resolves Boronic Acid monomer from Boroxine trimer.Ambiguous. Species interconvert on-column; often appears as one broad or split peak.NMR timescale is faster than the dehydration equilibrium in dry solvents; HPLC timescale is comparable, causing artifacts.
Quantification Absolute. Uses internal standard (e.g.,

-trifluorotoluene).
Relative. Requires reference standard; assumes identical extinction coefficients for impurities.Boroxines often have different UV maxima than monomers, skewing % area integration.
Isomer ID Definitive. 2,4-difluoro (2 peaks) vs. 3,5-difluoro (1 peak).Poor. Isomers often co-elute on C18 columns.19F chemical shifts are highly sensitive to ortho/meta/para relationships.
Sample Prep Minimal. Dissolve and shoot.[1]Complex. Requires buffered mobile phases to suppress ionization.Acidic mobile phases can catalyze protodeboronation (loss of boron).
Regioisomer Discrimination (The "Fingerprint" Test)

A common synthesis error yields the 3,5-difluoro or 2,6-difluoro isomers. 19F NMR distinguishes these instantly.

  • Target (2,4-Difluoro): Two signals (approx. 1:1 integral). Complex multiplet splitting due to

    
     (~6-10 Hz) and 
    
    
    
    .
  • Isomer A (3,5-Difluoro): One signal (Symmetric). Appears as a triplet (

    
    ) or doublet of doublets.
    
  • Isomer B (2,6-Difluoro): One signal (Symmetric).

Detailed Experimental Protocol

Sample Preparation for qNMR
  • Solvent: DMSO-d6 is preferred over Methanol-d4.

    • Reasoning: Methanol can form methyl esters with the carboxylic acid or boronic esters with the boron center, complicating the spectrum. DMSO inhibits esterification and slows proton exchange.

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4-Fluorobenzoic acid (if distinct).
    • Requirement: IS relaxation time (

      
      ) must be characterized.
      

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of analyte and ~5 mg of IS into a vial. Record weights to 0.01 mg.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (Crucial for Quantification):

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (D1):

      
       (typically 20-30 seconds for fluorinated aromatics).
      
    • Spectral Width: Ensure coverage from -50 ppm to -200 ppm.

    • Scans: 16-64 (Fluorine is 100% natural abundance and highly sensitive).

    • Processing: Use exponential line broadening (LB = 0.3-1.0 Hz) to improve S/N without masking coupling.

Speciation Check (The "Water Drop" Test)

If multiple sets of peaks appear (e.g., a major set at -109/-112 ppm and a minor set at -107/-110 ppm), you likely have a mixture of Boronic Acid and Boroxine.

Validation Protocol:

  • Acquire the spectrum in dry DMSO-d6.

  • Add 1 drop of D2O to the NMR tube.

  • Shake and re-acquire.

  • Result: If the minor peaks disappear and merge into the major peaks, the impurity was the Boroxine anhydride . The water shifts the equilibrium entirely to the monomeric acid form (

    
    ).
    
    • Mechanism: $ (RBO)_3 + 3H_2O \rightleftharpoons 3RB(OH)_2 $

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for interpreting the 19F NMR spectrum of this compound, specifically designed to troubleshoot common synthesis and stability issues.

G Start Acquire 19F NMR (DMSO-d6) CountSignals Count Major 19F Signals Start->CountSignals OneSignal 1 Major Signal CountSignals->OneSignal 1 Signal TwoSignals 2 Major Signals (Approx 1:1 ratio) CountSignals->TwoSignals 2 Signals WrongIsomer REJECT: Symmetric Isomer (Likely 3,5- or 2,6-difluoro) OneSignal->WrongIsomer CheckImpurity Check for Minor Signals TwoSignals->CheckImpurity Clean PASS: High Purity 5-Carboxy-2,4-difluoro... CheckImpurity->Clean None MinorPeaks Minor Peaks Present CheckImpurity->MinorPeaks Yes ShiftCheck Shift Difference < 2 ppm? MinorPeaks->ShiftCheck Boroxine Suspect: Boroxine (Anhydride) ShiftCheck->Boroxine Yes (Small Shift) FailBoroxine FAIL: Chemical Impurity (e.g., Protodeboronation) ShiftCheck->FailBoroxine No (Large Shift) TestWater Action: Add D2O & Re-run Boroxine->TestWater Merged Peaks Merge? TestWater->Merged PassBoroxine PASS: Identity Confirmed (Equilibrium Artifact) Merged->PassBoroxine Yes Merged->FailBoroxine No

Caption: Logical workflow for validating this compound using 19F NMR. This process distinguishes between benign dynamic equilibria (boroxines) and critical chemical impurities.

References

  • Tokunaga, Y., et al. (2002).[2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of Ottawa NMR Facility. (2017). Boron Isotope Effects in Fluorine NMR Spectra. UOttawa NMR Blog. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2] Fluorinated benzoic acid derivatives, a prominent class of compounds, exemplify this trend, offering improved metabolic stability, binding affinity, and bioavailability.[3][4] However, the very electronic and physicochemical alterations that make these compounds desirable also present unique challenges for their analytical characterization, particularly in High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of HPLC method development strategies for fluorinated benzoic acid derivatives, moving beyond a simple recitation of protocols to explain the underlying scientific principles that govern successful separations. We will explore the critical interplay between stationary phase chemistry, mobile phase composition, and analyte properties, supported by experimental insights and data.

The Challenge: Understanding the Impact of Fluorine

The introduction of fluorine, the most electronegative element, profoundly influences a molecule's properties.[2] Increased acidity is a key characteristic of fluorinated benzoic acid derivatives. For instance, 2-fluorobenzoic acid has a pKa of approximately 3.27, making it a stronger acid than its non-fluorinated counterpart, benzoic acid (pKa ≈ 4.2).[5] This enhanced acidity, a consequence of the strong electron-withdrawing inductive effect of fluorine, necessitates careful control of mobile phase pH to ensure consistent analyte ionization and retention.[5][6]

Furthermore, the unique electronic nature of the C-F bond can lead to dipole-dipole interactions and altered hydrophobicity, complicating separations on traditional reversed-phase columns.[7] These challenges demand a nuanced approach to method development, often requiring a departure from standard C18-based methodologies.

Stationary Phase Selection: A Comparative Analysis

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[8] For fluorinated benzoic acid derivatives, the selection extends beyond the workhorse C18 phase to specialized chemistries that offer alternative retention mechanisms.

Stationary PhasePrimary Retention Mechanism(s)Best Suited ForKey Considerations
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds.May show poor peak shape for acidic compounds without proper mobile phase optimization. Limited selectivity for positional isomers of fluorinated compounds.
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Separation of more hydrophobic compounds that are too strongly retained on C18.Similar limitations to C18 regarding selectivity for halogenated isomers.[9]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsSeparation of aromatic compounds, offering different selectivity compared to C18.[9]Can provide improved separation of aromatic and conjugated compounds.[10]
PFP (Pentafluorophenyl) π-π interactions, dipole-dipole interactions, hydrogen bonding, hydrophobic interactions, shape selectivityHighly recommended for fluorinated and halogenated compounds. Excellent for separating positional isomers and compounds with subtle structural differences.[8][10][11]Provides orthogonal selectivity to C18 phases. The electron-deficient phenyl ring interacts strongly with electron-rich aromatic analytes.[8][12]
The Power of Pentafluorophenyl (PFP) Phases

PFP columns have emerged as a superior choice for the analysis of halogenated compounds, including fluorinated benzoic acid derivatives.[13][14] The pentafluorophenyl ligand offers multiple modes of interaction, including π-π stacking, dipole-dipole interactions, and hydrogen bonding, which are particularly effective for separating analytes based on small differences in structure and polarity.[8][10] This multi-modal interaction capability often provides orthogonal selectivity compared to traditional C18 columns, meaning it separates compounds based on different properties, leading to better resolution of complex mixtures.[11][12]

Mobile Phase Optimization: The Key to Robust Separations

A well-optimized mobile phase is critical for achieving sharp peaks, good resolution, and reproducible retention times. For acidic compounds like fluorinated benzoic acid derivatives, pH control is paramount.[6]

The Critical Role of pH

The ionization state of an analyte significantly impacts its retention in reversed-phase HPLC.[6] To ensure consistent retention and symmetrical peak shapes for acidic compounds, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the analyte's pKa.[15][16] This suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and increasing its interaction with the stationary phase.[17]

For example, for a fluorinated benzoic acid with a pKa of 3.5, a mobile phase pH of 2.0 to 2.5 would be a suitable starting point.

Buffer Selection

Maintaining a stable pH requires the use of an appropriate buffer.

BufferpKaBuffering RangeUV CutoffConsiderations
Phosphate Buffer pKa1 ≈ 2.151.1 - 3.1~200 nmExcellent choice for low pH applications and compatible with UV detection at low wavelengths.[15] Can precipitate in high concentrations of organic modifier.
Formate Buffer pKa ≈ 3.752.8 - 4.8~210 nmVolatile buffer, making it suitable for LC-MS applications.
Acetate Buffer pKa ≈ 4.763.8 - 5.8~220 nmCommon buffer, but its buffering range may be too high for effective suppression of ionization of strongly acidic fluorinated benzoic acids.
Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[15]

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff, making it advantageous for gradient elution and detection at low wavelengths.[15]

  • Methanol: Can provide different selectivity compared to acetonitrile and is a more cost-effective option.[15]

The choice between the two often comes down to empirical testing to determine which provides the better separation for the specific analytes of interest.

Detector Selection: Seeing Your Analytes Clearly

The choice of detector depends on the concentration of the analytes, the complexity of the sample matrix, and the need for structural information.

  • UV-Vis/Photodiode Array (PDA) Detection: Benzoic acid and its derivatives exhibit strong UV absorbance, typically with maxima around 230 nm and 270-280 nm.[18][19] A PDA detector is highly recommended as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.[17] The exact absorbance maxima can be influenced by the position of the fluorine substituent and the pH of the mobile phase.[19]

  • Mass Spectrometry (MS): For complex matrices or when high sensitivity and specificity are required, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[20][21] MS detection provides molecular weight and fragmentation information, enabling unambiguous identification and quantification of analytes, even at trace levels.[22] However, the analysis of fluorinated compounds by MS can present challenges due to the high ionization potential of fluorine.[21][23]

Experimental Workflow for HPLC Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for fluorinated benzoic acid derivatives.

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the analysis of a mixture of fluorinated benzoic acid isomers.

1. Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Recommended Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Alternative Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC grade).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: PDA at 230 nm and 275 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the fluorinated benzoic acid derivative standards or samples in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Conclusion

The successful HPLC analysis of fluorinated benzoic acid derivatives hinges on a thorough understanding of their unique chemical properties and a strategic approach to method development. While traditional C18 columns can be effective with careful mobile phase optimization, the use of PFP stationary phases often provides superior selectivity and resolution for these challenging analytes. By systematically evaluating stationary phase chemistry, mobile phase pH and composition, and detector settings, researchers can develop robust and reliable HPLC methods to support the advancement of fluorinated compounds in drug discovery and development.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Phenomenex. Luna PFP(2) HPLC Columns. [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Element Lab Solutions. Agilent Poroshell PFP HPLC Columns. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • MICROSOLV Technology Corporation. PFP Pentafluorophenyl. [Link]

  • PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • S-prep GmbH. Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps | Request PDF. [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • ACE HPLC. ACE C18-PFP technical brochure. [Link]

  • ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Affinisep. How to overcome challenges in PFAS analysis?. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • Waters. HPLC Column Performance. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • Institutional Repository. DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. [Link]

  • ACS Publications. Challenges in Perfluorocarboxylic Acid Measurements. [Link]

  • ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. [Link]

  • PubChem. 2-Fluorobenzoic acid. [Link]

  • PubChem. 3-Fluorobenzoic Acid. [Link]

  • ACS Publications. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • Scientific.Net. The Optimization of Ultrasonic Extraction for Benzoic Acid Determination in Curry Paste Samples by Using UV-Visible Spectrophotometry. [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • Royal Society of Chemistry. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

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1H NMR shifts of 5-Borono-2,4-difluorobenzoic acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 5-Borono-2,4-difluorobenzoic acid in DMSO-d6 . It is designed for researchers requiring rigorous structural verification and purity analysis of this fluorinated building block.

Executive Summary

5-Borono-2,4-difluorobenzoic acid is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryls. Its spectral signature in DMSO-d6 is distinct due to the interplay between the electron-withdrawing carboxylic acid, the boronic acid moiety, and the two fluorine atoms.

Key Identification Feature: The substitution of the proton at position 5 with a boronic acid group simplifies the aromatic region significantly compared to its precursor (2,4-difluorobenzoic acid). The diagnostic signal is the deshielded singlet (or doublet with small J) of the H6 proton, appearing downfield (~8.3–8.6 ppm), distinct from the triplet-like multiplet of H3 (~7.3–7.5 ppm).

Chemical Context & Structural Analysis

To interpret the NMR spectrum accurately, one must understand the electronic environment of the two aromatic protons (H3 and H6).

PositionSubstituentElectronic Effect on Adjacent Proton
C1 -COOHStrongly Deshielding (Ortho to H6). Shifts H6 downfield.[1]
C2 -FShielding/Deshielding (Inductive withdrawing, Resonance donating).
C3 -H (Proton) Trapped between two Fluorines (C2, C4). Results in a characteristic Triplet (t) or Double Doublet (dd) with large

coupling.
C4 -FShielding/Deshielding .
C5 -B(OH)₂ Deshielding (Empty p-orbital). Replaces H5.
C6 -H (Proton) Ortho to -COOH and -B(OH)₂. Highly deshielded. Appears as a Singlet (s) or Doublet (d) (small long-range F coupling).

Sample Preparation Protocol

Boronic acids are prone to dehydration (forming boroxines) and esterification with solvents. Proper preparation is essential for reproducible shifts.

DOT Diagram: Sample Preparation Workflow

SamplePrep Start Solid Sample (5-Borono-2,4-difluorobenzoic acid) Mix Dissolution (10-15 mg in 0.6 mL) Start->Mix Solvent Solvent Choice DMSO-d6 (Dry) Solvent->Mix Check Visual Check (Clear Solution?) Mix->Check Equilibrium Equilibrium Stabilization (Wait 10-15 mins) Check->Equilibrium Yes Boroxine Warning: Boroxine Artifacts (Broad/Split Peaks) Check->Boroxine Cloudy/Precipitate Acquire Acquire 1H NMR (ns=16 or 32) Equilibrium->Acquire

Caption: Workflow for preparing boronic acid samples in DMSO-d6 to ensure monomeric species dominance.

Critical Note on Stability: In anhydrous DMSO-d6, boronic acids exist in equilibrium with their anhydride trimers (boroxines). This can cause peak broadening or the appearance of a secondary set of minor peaks. Adding a drop of D₂O or using "wet" DMSO-d6 pushes the equilibrium entirely toward the monomeric boronic acid species [-B(OH)₂], sharpening the peaks.

Comparative Spectral Data

The following table compares the Predicted/Observed shifts of the product against its common precursor, 2,4-Difluorobenzoic acid .

Table 1: 1H NMR Shift Comparison (DMSO-d6)
Proton Assignment2,4-Difluorobenzoic Acid (Precursor)5-Borono-2,4-difluorobenzoic Acid (Product) Multiplicity & Coupling (J)
-COOH ~13.0 - 13.5 ppm~13.0 - 13.5 ppm Broad Singlet (often invisible if wet).
-B(OH)₂ N/A8.0 - 8.5 ppm Broad Singlet (2H). Disappears with D₂O shake.
Ar-H6 (Ortho to COOH)~7.9 - 8.0 ppm (m)8.3 - 8.6 ppm Singlet (s) or Doublet (d). Diagnostic Peak.
Ar-H5 ~7.2 ppm (m)AbsentSubstituted by Boron.
Ar-H3 (Between Fs)~7.1 - 7.3 ppm7.3 - 7.6 ppm Triplet (t) or dd (

Hz).
Detailed Peak Analysis
  • The Diagnostic H6 Singlet (~8.4 ppm):

    • In the precursor, H6 is coupled to H5 (~8 Hz ortho coupling), appearing as a quartet/multiplet.

    • In the 5-Borono product , H5 is removed. H6 loses its strong ortho coupling. It appears as a sharp singlet (or a doublet with small

      
       coupling < 6 Hz).
      
    • Shift Logic: The Boronic acid group is electron-withdrawing relative to a proton. Combined with the ortho-COOH group, H6 is pushed significantly downfield.

  • The "Trapped" H3 Triplet (~7.4 ppm):

    • This proton is located between two fluorine atoms (C2 and C4).

    • The coupling constant to Fluorine is large (

      
       Hz). Since both Fs are roughly equivalent in distance, this often appears as a pseudo-triplet  (
      
      
      
      ).
    • This signal remains relatively stable between the precursor and the product, serving as an internal structural anchor.

  • Boronic Acid Protons (-B(OH)₂):

    • In dry DMSO-d6, these appear as a broad singlet between 8.0 and 8.5 ppm .

    • Validation: Perform a D₂O shake. If these peaks disappear (exchange with D), they are confirmed as OH protons.

Performance & Troubleshooting Guide

When analyzing the spectrum, researchers often encounter artifacts. Use this logic map to diagnose issues.

DOT Diagram: Spectral Logic & Troubleshooting

AnalysisLogic Spectrum Acquired Spectrum H6_Check Check H6 Region (> 8.0 ppm) Spectrum->H6_Check OH_Check Check OH Region (8.0 - 9.0 ppm) Spectrum->OH_Check H6_Result Is H6 a Singlet? H6_Check->H6_Result Pass Identity Confirmed (5-Borono Substitution Successful) H6_Result->Pass Yes Fail Precursor Contamination (H6 is a Multiplet/Quartet) H6_Result->Fail No Broad Broad Singlet? OH_Check->Broad Good_OH Monomeric Boronic Acid Broad->Good_OH Yes Split_OH Boroxine/Dimer Present (Add D2O or Wet DMSO) Broad->Split_OH Split/Multiple Sets

Caption: Logic flow for interpreting spectral features and diagnosing sample purity issues.

Common Impurities
  • Boroxine (Anhydride): Appears as a secondary set of aromatic peaks, usually slightly downfield. Remedy: Add 10 µL D₂O.

  • Residual Solvent: DMSO (2.50 ppm), Water (3.33 ppm).

  • Precursor (2,4-Difluorobenzoic acid): Look for the H5 multiplet at ~7.2 ppm and the H6 multiplet at ~7.9 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515. Link

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011. (General reference for Boronic Acid stability in DMSO).
  • ChemicalBook. "2,4-Difluorobenzoic acid NMR Spectrum." Link

  • Raines Lab. "Phenylboronic Acid Characterization in DMSO-d6." University of Wisconsin-Madison. Link (Referenced for general phenylboronic acid shifts in DMSO).

  • National Science Foundation (NSF). "Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers" (Data on 2,4-difluorobenzoic acid shifts). Link

Sources

A Comparative Guide to the Reactivity of 5-Carboxy-2,4-difluorophenylboronic Acid and Its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Arylboronic acids are foundational reagents in modern organic synthesis, particularly for the construction of biaryl moieties through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparison of the reactivity of 5-Carboxy-2,4-difluorophenylboronic acid against its non-fluorinated analogs, offering insights into the underlying electronic and steric factors that govern their performance in this critical transformation.

The strategic incorporation of fluorine into drug candidates is a widely utilized tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4] Consequently, fluorinated phenylboronic acids are increasingly important intermediates. Understanding their reactivity profile is crucial for efficient process development and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1][5] The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is significantly influenced by the electronic and steric properties of the boronic acid.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[10]

The structure and properties of the boronic acid directly impact the facility of the transmetalation step, thereby influencing the overall reaction rate and efficiency.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic and Steric Effects on Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors.

Electronic Effects of Fluorine Substituents

Fluorine is the most electronegative element, and its presence on the phenyl ring significantly influences the electronic properties of the boronic acid. The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect. This increased Lewis acidity of the boron center can facilitate the transmetalation step.[11][12] The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[12] This enhanced acidity can lead to a more facile formation of the boronate anion in the presence of a base, which is often the active species in the transmetalation step.[13][14]

However, the position of the fluorine atoms is critical. While the inductive effect is dominant, the resonance effect can also play a role, especially for fluorine in the para position.[12] In the case of 2,4-difluoro substitution, the strong inductive withdrawal is the primary electronic influence.

The Role of the Carboxyl Group

The carboxyl group at the 5-position is also electron-withdrawing, further increasing the acidity of the boronic acid. However, the carboxylate anion, formed under basic reaction conditions, can potentially coordinate to the palladium center and deactivate the catalyst.[15] This highlights the importance of carefully selecting the base and reaction conditions when working with carboxy-substituted boronic acids.

Steric Hindrance from Ortho-Fluorine

The fluorine atom at the 2-position (ortho to the boronic acid) introduces steric bulk around the reaction center. This steric hindrance can impede the approach of the boronic acid to the palladium complex during the transmetalation step, potentially slowing down the reaction.[16][17][18] While fluorine is relatively small, its presence in the ortho position can still have a noticeable effect, especially when coupling with sterically demanding partners.[19]

Comparative Reactivity: A Hypothetical Kinetic Study

To objectively compare the reactivity of this compound with its non-fluorinated analogs (5-carboxyphenylboronic acid and phenylboronic acid), a kinetic study can be performed. The progress of the Suzuki-Miyaura coupling with a standard aryl bromide (e.g., 4-bromoanisole) can be monitored over time using techniques like HPLC or GC-MS.

Experimental Protocol: Comparative Kinetic Analysis

Materials:

  • This compound

  • 5-Carboxyphenylboronic acid

  • Phenylboronic acid

  • 4-Bromoanisole

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium carbonate)

  • Dioxane/Water (4:1 mixture)

  • Internal standard (e.g., decane)

Procedure:

  • To a series of reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard.

  • Add the dioxane/water solvent mixture to each vial.

  • Degas the solutions by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 mmol) to each vial under an argon atmosphere.

  • Place the vials in a preheated reaction block at 80 °C and start timing.

  • At specified time intervals, withdraw an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the product and remaining starting material relative to the internal standard.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis reagents Combine Reactants: Aryl Halide Boronic Acid Base Solvent degas Degas with Argon reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to 80°C catalyst->heat aliquot Take Aliquots at Time Intervals heat->aliquot quench Quench & Extract aliquot->quench analyze Analyze by HPLC/GC-MS quench->analyze

Caption: Workflow for the comparative kinetic study.

Expected Results and Discussion

The kinetic data would likely reveal the following trends:

Boronic AcidInitial Rate (mol L⁻¹ s⁻¹)Time to 50% Conversion (min)Final Yield (%)
Phenylboronic acidHigh~15>95
5-Carboxyphenylboronic acidModerate~30~90
This compoundLow to Moderate~45~85

Analysis of Expected Trends:

  • Phenylboronic acid: As the simplest analog with no deactivating or sterically hindering groups, it is expected to exhibit the highest initial reaction rate.

  • 5-Carboxyphenylboronic acid: The electron-withdrawing carboxyl group increases the Lewis acidity, which could enhance reactivity. However, potential catalyst inhibition by the carboxylate may lead to a slightly slower overall rate compared to phenylboronic acid.[15]

  • This compound: This substrate presents a more complex scenario. The strong electron-withdrawing nature of the two fluorine atoms and the carboxyl group will significantly increase the boronic acid's Lewis acidity, which is favorable for transmetalation.[11][12] However, the steric hindrance from the ortho-fluorine atom is expected to be the dominant factor, leading to a slower reaction rate compared to the other two analogs.[17] The combination of these competing effects results in a moderate to low reactivity profile.

Conclusion and Practical Implications

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted issue. While electron-withdrawing groups like fluorine and carboxyl can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step, steric hindrance, particularly from ortho substituents, can significantly impede the reaction rate.

For researchers utilizing this compound, it is crucial to consider that while electronically activated, its reactivity may be tempered by steric effects. Optimization of reaction conditions, such as employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands), higher temperatures, or different base/solvent systems, may be necessary to achieve efficient coupling, especially with sterically demanding partners.[20][21] This guide serves as a foundational resource for understanding and predicting the behavior of this important class of fluorinated building blocks in one of modern organic synthesis's most powerful reactions.

References

  • Martín, R., & Buchwald, S. L. (2008). A General and Efficient Copper-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides. Journal of the American Chemical Society, 130(42), 13204–13205. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(1), 18–26. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Adamo, C., & Amatore, C. (2003). Mechanism of the Suzuki–Miyaura cross-coupling reaction: a DFT study. Journal of the American Chemical Society, 125(19), 5798–5806. [Link]

  • Ridgway, B. H., & Woerpel, K. A. (1998). A new mechanism for the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 63(3), 458–460. [Link]

  • Purdie, M. (2018). Fluorine in medicinal chemistry: a patent review (2015–2017). Expert Opinion on Therapeutic Patents, 28(11), 827–841. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202–213. [Link]

  • Sporzyński, A., Gierczyk, B., & Schroeder, G. (2017). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 22(6), 882. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Matos, K., & Söderquist, J. A. (1998). Alkylboronic acids and esters in the Suzuki–Miyaura coupling. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of the base in the Suzuki–Miyaura cross-coupling reaction. Accounts of Chemical Research, 33(5), 314–321. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki–Miyaura coupling of 2-heterocyclic boronic acids. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-mediated cross-coupling reactions of aryl and vinyl derivatives with organoboronic acids. Chemical Reviews, 104(6), 3079–3160. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of 5-Carboxy-2,4-difluorophenylboronic acid using Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical reagents is not just a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. This guide provides an in-depth, technical comparison for validating the purity of 5-Carboxy-2,4-difluorophenylboronic acid, a critical building block in medicinal chemistry, with a focus on the superior accuracy and efficiency of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Purity in Pharmaceutical Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials like this compound directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.[1][2] The International Council for Harmonisation (ICH) guidelines mandate stringent control of impurities, with specific thresholds for reporting, identification, and qualification.[3][4][5] Therefore, employing a precise and reliable analytical method for purity determination is a non-negotiable aspect of regulatory compliance and good science.

Quantitative NMR: A Primary Method for Absolute Purity Determination

While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, they are relative methods that often require compound-specific reference standards for accurate quantification.[6][7][8] Quantitative NMR (qNMR) stands apart as a primary analytical method, offering absolute quantification without the need for an identical reference standard of the analyte.[9][10][11]

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[6][10][12][13] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be calculated with exceptional accuracy and traceability to SI units.[14][15][16] This makes qNMR a powerful, efficient, and cost-effective tool in the pharmaceutical development workflow.[17]

Experimental Protocol: qNMR Purity Validation of this compound

This protocol outlines the key steps and considerations for the accurate purity determination of this compound using ¹H qNMR.

Step 1: Selection of the Internal Standard

The choice of an internal standard is critical for the success of a qNMR experiment.[18] An ideal internal standard should exhibit the following characteristics:

  • High Purity: Certified purity of ≥99% is essential to minimize the introduction of errors.[18]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[13][18]

  • Good Solubility: The standard must be fully soluble in the chosen deuterated solvent.[18][19]

  • Non-overlapping Signals: Its NMR signals must be well-resolved from the analyte's signals.[12][18]

For this compound, Maleic Acid is an excellent choice as an internal standard. It is a stable solid with high purity, readily soluble in common NMR solvents like DMSO-d₆, and its sharp singlet for the olefinic protons appears in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.

Step 2: Sample Preparation

Accurate weighing is the largest potential source of error in qNMR.[6] Therefore, the use of a calibrated microbalance is highly recommended.

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 8-10 mg of the certified Maleic Acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[13][20]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆. Boronic acids can form trimetric anhydrides (boroxines), which can lead to complex NMR spectra.[21] Using a solvent like DMSO-d₆ or methanol-d₄ helps to break up these oligomers and provide a clear spectrum.[21]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Data Acquisition

To ensure quantitative accuracy, specific NMR acquisition parameters must be optimized.[22]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal excitation.[13]

  • Relaxation Delay (D1): This is a critical parameter. A long relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard) is crucial to allow for full relaxation of the nuclei between scans.[22][23] A typical starting point is 30-60 seconds.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Receiver Gain: The receiver gain should be set to avoid clipping the free induction decay (FID).[22]

Step 4: Data Processing and Purity Calculation

Careful data processing is essential for obtaining reliable quantitative results.[13]

  • Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID before Fourier transformation.

  • Perform accurate phase and baseline correction across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic proton signals) and the singlet of the internal standard (Maleic Acid).

  • The purity of the analyte is calculated using the following equation[13]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • analyte: this compound

    • std: Internal Standard (Maleic Acid)

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Maleic Acid (Internal Standard) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using qNMR equation integrate->calculate

Caption: The streamlined workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Chromatographic Methods

FeatureQuantitative NMR (qNMR)HPLC-UVGas Chromatography (GC)
Principle Absolute quantification based on molar ratios.[10]Relative quantification based on UV absorbance.[7]Relative quantification based on detector response.
Reference Standard Requires a certified internal standard of a different compound.[12]Typically requires a certified reference standard of the analyte.[7]Typically requires a certified reference standard of the analyte.
Method Development Rapid method development.[17]Can be time-consuming, requiring column and mobile phase optimization.[12]Requires optimization of column, temperature program, and inlet parameters.
Quantification Accuracy High accuracy, directly traceable to SI units.[14][15]Dependent on the accuracy of the reference standard and the relative response factor of impurities.[7]Dependent on the accuracy of the reference standard and detector response.
Sample Throughput High, with analysis times typically under 15 minutes per sample.Moderate, with typical run times of 15-30 minutes.Moderate to high, depending on the temperature program.
Destructive? Non-destructive, the sample can be recovered.[10]Destructive.Destructive.
Applicability Broad applicability to any soluble compound with an NMR-active nucleus.[13]Limited to compounds with a UV chromophore or requires derivatization.[2]Limited to volatile and thermally stable compounds.

Decision Framework for Purity Analysis Method Selection

Method_Selection start Need to Determine Purity of an Organic Compound node_analyte_props Analyte Properties? start->node_analyte_props node_qnmr_suitable Is it soluble and has NMR-active nuclei? node_analyte_props->node_qnmr_suitable Primary Method? node_hplc_suitable Does it have a UV chromophore? node_analyte_props->node_hplc_suitable Orthogonal Method? node_qnmr_suitable->node_hplc_suitable No node_qnmr Use qNMR node_qnmr_suitable->node_qnmr Yes node_gc_suitable Is it volatile and thermally stable? node_hplc_suitable->node_gc_suitable No node_hplc Use HPLC-UV node_hplc_suitable->node_hplc Yes node_gc Use GC node_gc_suitable->node_gc Yes node_other Consider other techniques (e.g., derivatization, LC-MS) node_gc_suitable->node_other No

Caption: A decision-making flowchart for selecting the appropriate purity analysis technique.

Conclusion: The Authoritative Choice for Purity Validation

For the purity determination of critical reagents like this compound, quantitative NMR emerges as a superior analytical technique. Its status as a primary method, coupled with its high accuracy, speed, and versatility, provides a robust and self-validating system for quality control in pharmaceutical development. While chromatographic methods have their place, particularly as orthogonal techniques, qNMR offers a more direct and efficient path to obtaining absolute purity values, ensuring the integrity of your research and the quality of your final product. The adoption of qNMR is not merely an alternative; it is an advancement in analytical rigor that aligns with the stringent demands of modern drug development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. (2010-09-05). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024-02-09). [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. (2022-12-19). [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. (2020-03-20). [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. (2020). [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. (2018-01-08). [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. (2018-09-04). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. (2025-12-29). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22). [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020-09-14). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. (2022-09-27). [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH. [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry. (2016). [Link]

  • Quantitative NMR. SlideShare. (2015-06-16). [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. (2023). [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube. (2025-09-03). [Link]

  • ICH Guidelines & Impurity Detection Methods. Scribd. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. (2016-06-30). [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. (2018). [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017-11-21). [Link]

Sources

Reactivity Comparison Guide: Boronic Acid vs. Pinacol Ester of 5-Carboxy-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict

For the specific substrate 5-Carboxy-2,4-difluorobenzene , the Pinacol Ester (Bpin) derivative is the superior reagent for process reliability, purification, and storage stability. While the Boronic Acid (B(OH)₂) offers theoretically faster transmetallation kinetics, it is critically compromised by rapid protodeboronation due to the electron-withdrawing nature of the fluorine substituents and the carboxylic acid moiety.

Recommendation: Use the Pinacol Ester in anhydrous or controlled-release conditions. Use the Boronic Acid only if in-situ generation is possible or if rapid, high-temperature flow chemistry is employed to outpace degradation.

Chemical & Physical Profile

The presence of two fluorine atoms and a carboxylic acid group creates a unique "push-pull" electronic environment that drastically affects the stability of the C-B bond.

FeatureBoronic Acid (-B(OH)₂)Pinacol Ester (-Bpin)
Molecular Weight ~201.9 g/mol ~284.0 g/mol
Atom Economy High (waste is B(OH)₃)Lower (waste is Pinacol-B(OH)₂)
Crystallinity Variable (often forms anhydrides/trimers)High (crystalline solid)
Solubility High in polar/aqueous media (esp. basic pH)High in organic solvents (DCM, THF, Toluene)
Shelf Stability Poor. Prone to dehydration (boroxine formation) and protodeboronation.Excellent. Stable on silica gel and ambient air.
The Electronic Trap: Facilitated Protodeboronation

The 2,4-difluoro substitution pattern renders the aromatic ring electron-deficient. In the presence of a base (required for Suzuki coupling), the boronic acid forms a boronate "ate" complex. The electron-withdrawing fluorines stabilize the transition state for the cleavage of the C-B bond, facilitating the replacement of boron with a proton (protodeboronation).

  • Mechanism: Base attack

    
     Boronate anion formation 
    
    
    
    Ipso-protonation by water
    
    
    C-B cleavage.
  • Impact: The starting material decomposes to 1,3-difluoro-4-carboxybenzene before it can couple with the halide.

Mechanistic Visualization: The Stability-Reactivity Trade-off

The following diagram illustrates the speciation and degradation pathways. The Pinacol ester acts as a "reservoir," releasing the active species slowly, whereas the Acid is immediately exposed to degradation pathways.

G cluster_0 Reservoir Species (Stable) cluster_2 Bpin Pinacol Ester (Ar-Bpin) Acid Boronic Acid (Ar-B(OH)2) Bpin->Acid Hydrolysis (Slow) Rate Limiting Step Anion Boronate 'Ate' Complex [Ar-B(OH)3]- Acid->Anion + Base (Fast) Product Biaryl Product (Coupling) Anion->Product + Pd(II)-ArX (Transmetallation) Waste Decomposed Arene (Ar-H) Anion->Waste + H2O (Protodeboronation) Accelerated by Fluorines

Figure 1: Speciation of 5-Carboxy-2,4-difluorophenyl boron species. The Pinacol ester protects the boron center from rapid accumulation of the unstable 'ate' complex.

Detailed Reactivity Comparison

A. Transmetallation Kinetics[1]
  • Boronic Acid: Reacts rapidly. In standard aqueous/organic mixtures (e.g., Dioxane/H₂O), the acid immediately forms the hydroxy-boronate anion. While this allows for fast coupling, the high concentration of the anion leads to significant decomposition (up to 40-60% loss) if the catalytic cycle is not faster than the decomposition rate.

  • Pinacol Ester: Reacts slower.[1] The ester must often hydrolyze to the acid in situ to transmetallate effectively (unless specialized anhydrous conditions are used). This "slow release" mechanism keeps the standing concentration of the unstable anion low, favoring the productive coupling over the second-order decomposition pathway.

B. Purification & Handling[2][3][4]
  • Boronic Acid: The carboxylic acid group combined with the boronic acid moiety creates a zwitterionic-like solubility profile, making it difficult to extract from aqueous workups. It streaks severeley on silica gel due to interaction with silanols.

  • Pinacol Ester: The ester masks the polarity of the boron. The molecule behaves as a standard carboxylic acid organic substrate. It can be purified by standard flash chromatography (using slightly acidic mobile phases to prevent hydrolysis) or crystallization.

C. Base Sensitivity

The "5-Carboxy" group consumes one equivalent of base immediately.

  • Requirement: You must use

    
     equivalents of base (1 eq for -COOH, 1 eq for -B(OH)₂ activation, 1 eq as buffer/excess).
    
  • Risk: The resulting dicarboxylate/boronate species is highly soluble in water, making phase-transfer catalysts (like TBAB) or miscible solvents (DMF, Dioxane) essential.

Experimental Protocols

Protocol A: The "High Stability" Method (Recommended)

Target: Maximizing yield for scale-up or expensive precursors. Mechanism: Anhydrous activation of Pinacol Ester.

  • Reagents:

    • Substrate: 5-Carboxy-2,4-difluorophenyl pinacol boronate (1.0 eq)

    • Halide Partner: Aryl Bromide/Iodide (1.0 eq)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Robust against sterics.

    • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.5 eq).

    • Solvent: Anhydrous 1,4-Dioxane or DMF.

  • Procedure:

    • Charge solid reagents into a reaction vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent.[3]

    • Add 10-20 mol% water (strictly controlled). Note: A trace of water is often required to initiate the catalytic cycle of pinacol esters, but limiting it prevents bulk hydrolysis.

    • Heat to 80-90°C.

  • Why this works: The low water content prevents the rapid generation of the unstable boronic acid intermediate. The pinacol ester undergoes direct transmetallation or slow hydrolysis-coupling.

Protocol B: The "Rapid Flow" Method

Target: High-throughput screening or when only Boronic Acid is available. Mechanism: Kinetic competition (Coupling rate > Decomposition rate).

  • Reagents:

    • Substrate: 5-Carboxy-2,4-difluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd-XPhos G3 or Pd(PPh₃)₄ (High activity needed).

    • Base: K₂CO₃ (3.5 eq).

    • Solvent: THF/Water (4:1).

  • Procedure:

    • Pre-mix catalyst and halide in the solvent.

    • Add the Boronic Acid last , immediately before heating.

    • Rapid Heating: Use microwave irradiation to reach 100°C in <1 min.

    • Short Time: Run for 10-30 mins max.

  • Why this works: High temperature and active catalysts accelerate the cross-coupling rate (k_coupling) significantly more than the protodeboronation rate (k_decomp), allowing the product to form before the reagent is destroyed.

Decision Matrix

Use the following logic flow to select the appropriate reagent for your specific campaign.

DecisionTree Start Start: Select Reagent Q1 Is the Pinacol Ester commercially available? Start->Q1 Branch_Acid Use Boronic Acid Q1->Branch_Acid No Q2 Is the reaction scale > 10 grams? Q1->Q2 Yes Note1 Requires rapid heating & excess reagent Branch_Acid->Note1 Branch_Pin Use Pinacol Ester Note2 Preferred for robust process chemistry Branch_Pin->Note2 Q2->Branch_Pin Yes (Stability Critical) Q3 Does the partner have sensitive functional groups? Q2->Q3 No Q3->Branch_Acid No (Fast Screening) Q3->Branch_Pin Yes (Milder Conditions)

Figure 2: Decision tree for reagent selection based on scale and availability.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4][5] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Xu, J., et al. (2006).[6][7] On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 5-Carboxy-2,4-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

5-Carboxy-2,4-difluorophenylboronic acid is a dual-functionalized building block used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its disposal presents a specific challenge: it combines boron (regulated in wastewater), fluorine (requiring specialized incineration), and acidity (corrosive potential).

Core Directive: Do not treat this merely as "organic waste." The presence of fluorine atoms mandates segregation into Halogenated Waste streams to prevent damage to standard incinerators and ensure complete thermal destruction.

Chemical Hazard Profile

Before disposal, you must understand the physiochemical risks. This compound is stable under ambient conditions but reactive toward strong oxidizers.

PropertySpecificationOperational Implication
Functional Groups Boronic Acid (

), Carboxylic Acid (

), Fluorine (

)
Dual acidity; requires acid-resistant containers.
GHS Classification Warning Handle as a contact hazard.
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Dust inhalation is the primary exposure risk during solid disposal.
Reactivity Incompatible with strong oxidizers (e.g.,

, Nitric Acid).
CRITICAL: Risk of exothermic oxidative deboronation. Never mix with oxidizing waste.
Physical State Solid (Powder)High surface area increases dust explosion risk if handled roughly.

Expert Insight: Boronic acids can undergo protodeboronation (loss of the boron group) under acidic or basic conditions, potentially releasing the fluorinated aromatic core. Stabilization in the waste container is prioritized over in-lab neutralization.

Waste Stream Segregation Protocols

Proper segregation is the single most effective safety measure. You must separate this waste from non-halogenated solvents.[3][4][5]

The "Halogen Rule"

Because this molecule contains Fluorine , any solution containing it (e.g., mother liquor from a reaction) effectively becomes Halogenated Waste .

  • Why? Halogenated waste requires incineration at higher temperatures (>1100°C) to prevent the formation of Dioxins and to scrub Hydrogen Fluoride (HF) gas generated during combustion.

  • Cost Impact: Mixing this into a non-halogenated drum forces the entire drum to be treated as halogenated, tripling disposal costs.

Compatibility Matrix
  • DO NOT MIX WITH:

    • Strong Oxidizers (Peroxides, Permanganates).

    • Cyanides or Sulfides (Acidic nature can liberate toxic gas).

    • Aqueous basic solutions (Exothermic neutralization).

Detailed Disposal Workflows
Scenario A: Solid Waste (Excess Reagent)

Applicable to: Expired shelf stock, spilled solids, or weighing boat residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[4][5]

    • Constituents: "this compound (Solid)."

    • Hazards: Check "Toxic" and "Irritant."

  • Transfer: Transfer solid using a chemically resistant spatula inside a fume hood. Do not generate dust.[6][7][8][9]

  • Closure: Screw cap tight. Wipe the exterior with a damp paper towel (dispose of towel as solid hazardous waste).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: HPLC waste, reaction byproducts dissolved in DMSO, MeOH, or DMF.

  • Stream Identification: This MUST go into the Halogenated Organic Solvent stream.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents (e.g., HCl workup), do not mix with general organic waste without consulting EHS.

    • Standard Protocol: If pH is 3–10, add to the Halogenated Carboy.

  • Venting: Boronic acids are generally stable, but if mixed with carbonates, they may off-gas

    
    . Use a vented cap if available, or leave the cap slightly loose for 30 minutes inside the hood before sealing.
    
Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label and mark "Empty." Discard the bottle in glass trash or recycling depending on local policy.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Liquid SolidContainer Segregate: Solid Waste Container (HDPE Wide Mouth) Solid->SolidContainer SolventCheck Does solution contain Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck Labeling Labeling: 1. Full Chemical Name 2. Check 'Irritant' & 'Toxic' 3. Date SolidContainer->Labeling HaloStream Stream: Halogenated Organic Waste (Due to Fluorine content) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Fluorine on solute mandates Halogenated stream) HaloStream->Labeling EHS Transfer to EHS/Satellite Accumulation Labeling->EHS

Figure 1: Decision matrix for segregating fluorinated boronic acid waste streams. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>5g) and dust is airborne, clear the area to allow HVAC to cycle air.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A N95 dust mask is recommended for powder spills.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Boronic acids are water-soluble.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance (RCRA & EPA)

While this compound is not typically "P-listed" or "U-listed" (acutely toxic) by specific CAS name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:

  • D002 (Corrosivity): If the waste is aqueous and pH is

    
     2.[10]
    
  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001/F002).

  • Generator Status: All waste contributes to your facility's Monthly Generation Rate.

Labeling Requirement: Labels must comply with EPA 40 CFR 262.17(a)(5) . You must write out the full chemical name. Do not use formulas or abbreviations (e.g., "Boronic Acid Deriv.") on the waste tag.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2023). Boronic Acid Derivatives Safety Data (General). National Library of Medicine. [Link]

  • Princeton University EHS. (2022). Chemical Incompatibility Chart. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.